molecular formula C10H10Cl2 B1595923 (2,2-Dichloro-1-methylcyclopropyl)benzene CAS No. 3591-42-2

(2,2-Dichloro-1-methylcyclopropyl)benzene

Cat. No.: B1595923
CAS No.: 3591-42-2
M. Wt: 201.09 g/mol
InChI Key: NXYPRVQXSWVEOB-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-methylcyclopropyl)benzene is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)benzene
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InChI

InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYPRVQXSWVEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863212
Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Molecular Weight

201.09 g/mol
Source PubChem
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CAS No.

3591-42-2
Record name (2,2-Dichloro-1-methylcyclopropyl)benzene
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name 2,2-dichloro-1-methylcyclopropylbenzene
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Foundational & Exploratory

(2,2-Dichloro-1-methylcyclopropyl)benzene CAS 3591-42-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2,2-Dichloro-1-methylcyclopropyl)benzene (CAS 3591-42-2)

Introduction

This compound, identified by CAS Number 3591-42-2, is a substituted cyclopropane derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring a dichlorinated three-membered ring attached to a phenyl group via a quaternary carbon, imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development. While it has been listed as a fragrance substance, its use in this capacity is prohibited by the International Fragrance Association (IFRA) due to a lack of sufficient safety data.[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and use in quantitative experimental setups.

PropertyValueSource
CAS Number 3591-42-2[1][2][3][4]
Molecular Formula C₁₀H₁₀Cl₂[1][2][3][4][5][6]
Molecular Weight 201.09 g/mol [1][2][4][5][6][7]
IUPAC Name This compound[1][2][3][4]
Appearance Brown or clear brown liquid[5][6][7]
Odor Aromatic[5][7]
Density 1.172 - 1.24 g/cm³[5][6][7]
Boiling Point 77 °C @ 1 mmHg[5][7]
Vapor Density 6.93[5][7]
Flash Point 104 °C (219.2 °F)[8]
SMILES CC1(CC1(Cl)Cl)C2=CC=CC=C2[1]
InChIKey NXYPRVQXSWVEOB-UHFFFAOYSA-N[1][2][4]

Synthesis Pathway

The synthesis of gem-dichlorocyclopropanes is a well-established transformation in organic chemistry. This compound is typically synthesized via the addition of dichlorocarbene to α-methylstyrene. A common and effective method for generating dichlorocarbene is the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous base and the organic substrate.

Protocol: Dichlorocyclopropanation of α-Methylstyrene
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add α-methylstyrene and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Reagent Addition : Add chloroform to the flask.

  • Base Addition : While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.

  • Workup : Upon completion, dilute the reaction mixture with water and extract the organic layer with a suitable solvent such as dichloromethane or diethyl ether.

  • Purification : Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Synthesis cluster_reactants Reactants Styrene α-Methylstyrene Product This compound Styrene->Product + :CCl₂ Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + NaOH - H₂O, - NaCl Base Conc. NaOH Base->Carbene PTC Phase-Transfer Catalyst PTC->Carbene facilitates generation Carbene->Product

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different types of protons in the molecule:

  • Aromatic Protons : The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.0-7.5 ppm.[9]

  • Cyclopropyl Protons : The two diastereotopic methylene (CH₂) protons on the cyclopropane ring will appear as doublets, characteristic of geminal coupling. These are expected in the δ 1.5-2.5 ppm region.

  • Methyl Protons : The methyl (CH₃) group protons will present as a singlet, typically in the δ 1.5-1.8 ppm range, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon environment:

  • Aromatic Carbons : The six carbons of the benzene ring will resonate in the δ 125-145 ppm region. The ipso-carbon (attached to the cyclopropyl group) will be distinct from the ortho, meta, and para carbons.[9]

  • Quaternary Cyclopropyl Carbon (C-1) : The carbon atom of the cyclopropane ring attached to both the phenyl and methyl groups.

  • Dichlorinated Cyclopropyl Carbon (C-2) : The carbon atom bonded to the two chlorine atoms (CCl₂) will be significantly downfield due to the electronegativity of the chlorine atoms, typically in the δ 60-70 ppm range.

  • Methylene Cyclopropyl Carbon (C-3) : The CH₂ carbon of the cyclopropane ring.

  • Methyl Carbon : The methyl group carbon will appear in the upfield aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

  • Aromatic C-H Stretch : A sharp absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]

  • Aliphatic C-H Stretch : Absorptions from the methyl and cyclopropyl C-H bonds will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretch : Characteristic "ring mode" absorptions appear in the 1450-1600 cm⁻¹ region.[10]

  • C-H Bending (Out-of-Plane) : The substitution pattern on the benzene ring gives rise to strong absorptions in the 690-900 cm⁻¹ range.[11] For a monosubstituted ring, strong peaks are typically seen around 770-710 cm⁻¹ and 690 cm⁻¹.[11]

  • C-Cl Stretch : Carbon-chlorine bond vibrations typically appear in the 600-800 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern:

  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 200, corresponding to the molecular formula C₁₀H₁₀Cl₂.[1] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a key diagnostic feature.

  • Key Fragments : Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺), loss of HCl ([M-HCl]⁺), and cleavage of the cyclopropane ring. The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for alkylbenzenes and is expected to be present.[12]

Reactivity and Potential Applications

The chemical behavior of this compound is governed by the interplay between the strained dichlorocyclopropane ring and the aromatic system.

Reactivity Profile
  • Ring Opening : The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal, acidic, or reductive conditions. This reactivity can be harnessed to synthesize various acyclic and cyclic compounds.

  • Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The cyclopropyl group generally acts as an ortho-, para-director. A related compound, (2,2-Dichlorocyclopropyl)benzene, is known to undergo Friedel-Crafts acylation, which is a key step in the synthesis of the drug Cycloprobeta.[13]

Reactivity cluster_pathways Potential Reactions cluster_products Products Start This compound RingOpening Ring Opening (e.g., Reductive, Thermal) Start->RingOpening EAS Electrophilic Aromatic Substitution (e.g., Acylation) Start->EAS RO_Product Acyclic/Alicyclic Derivatives RingOpening->RO_Product EAS_Product Substituted Aromatic Derivatives EAS->EAS_Product

Caption: Key reactivity pathways for the title compound.

Known Applications

The primary documented application of related dichlorocyclopropyl benzene compounds is as a key intermediate in the synthesis of pharmaceuticals. For instance, (2,2-Dichlorocyclopropyl)benzene is a precursor to Cycloprobeta, a lipid-lowering agent used to treat hyperlipoproteinemia.[13] This highlights the utility of the dichlorocyclopropylphenyl moiety as a building block in drug discovery and development.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]

  • General Handling : Use in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[5][7] Do not ingest or inhale vapors or mists.[5][7][8] Wash hands thoroughly after handling.[7][8]

  • Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7][8]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[5][7] The compound is stable under normal conditions.[5][7]

  • Hazardous Decomposition : Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and carbon oxides.[5][7]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2-Dichlorocyclopropylbenzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]

  • US EPA. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. Substance Registry Services. [Link]

  • Organic Syntheses. Cyclopropylbenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. [Link]

  • NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]

  • SpectraBase. (2,2-Dichlorocyclopropyl)benzene. [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

Sources

1H NMR spectrum of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,2-Dichloro-1-methylcyclopropyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted cyclopropane derivative with the chemical formula C₁₀H₁₀Cl₂[1][2][3], serves as a valuable intermediate in organic synthesis. Its structural elucidation is paramount for ensuring purity and confirming successful synthesis, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, delving into the theoretical underpinnings of the observed spectral features and offering practical, field-proven insights for researchers, scientists, and professionals in drug development. The unique stereochemical and electronic environment of the cyclopropyl and aromatic rings presents a rich and informative NMR spectrum, the detailed interpretation of which is the central focus of this document.

Core Principles of ¹H NMR and their Application to the Target Molecule

The ¹H NMR spectrum of this compound is governed by fundamental principles of chemical shift, spin-spin coupling, and signal integration. The specific chemical environment of each proton dictates its resonance frequency (chemical shift), while interactions with neighboring protons lead to signal splitting (spin-spin coupling).

Chemical Shift (δ): The position of a signal on the δ-axis (in ppm) is primarily influenced by the electron density around the proton.[4]

  • Electronegativity: The two chlorine atoms on the cyclopropyl ring are strongly electronegative, withdrawing electron density and deshielding the nearby cyclopropyl protons, causing them to appear at a higher chemical shift (downfield) than those in an unsubstituted cyclopropane (which resonate at a highly shielded 0.22 ppm).[5][6]

  • Magnetic Anisotropy: The π-electron system of the benzene ring generates a significant ring current in the presence of an external magnetic field.[7] This effect strongly deshields the aromatic protons, causing them to resonate in the characteristic downfield region of approximately 7.0-7.5 ppm.[8] Conversely, the cyclopropane ring itself can exhibit a ring-current effect that contributes to the characteristic upfield shift of its protons.[6][7][9]

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).

  • Geminal Coupling (²J): Coupling between two protons on the same carbon atom. In the target molecule, this is observed between the two diastereotopic protons of the CH₂ group on the cyclopropyl ring.

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. The relationship between the ³J value and the dihedral angle between the protons is described by the Karplus equation, which is a cornerstone of conformational analysis.[10] In cyclopropane systems, cis and trans vicinal coupling constants are distinct, typically with J_cis > J_trans.[11] For cyclopropane derivatives, cis couplings are often in the 6-12 Hz range, while trans couplings are in the 2-9 Hz range.[11]

  • Long-Range Coupling (⁴J or ⁵J): Coupling over four or more bonds can also occur, particularly in rigid systems like cyclopropanes or aromatic rings.[12]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structure of this compound and data from structurally similar compounds, a detailed prediction of the ¹H NMR spectrum can be made. The structure contains three distinct sets of protons.

Caption: Molecular structure of this compound.

1. Aromatic Protons (C₆H₅, 5H):

  • Chemical Shift: Expected in the range of δ 7.1-7.4 ppm .

  • Multiplicity: These five protons will exhibit complex spin-spin coupling, likely resulting in an overlapping multiplet. The ortho, meta, and para protons are chemically distinct and will split each other.

2. Methyl Protons (CH₃, 3H):

  • Chemical Shift: Attached to a quaternary carbon that is part of both a cyclopropyl ring and bonded to a phenyl group, these protons are expected around δ 1.5-1.8 ppm .

  • Multiplicity: With no adjacent protons, this signal is expected to be a singlet . Long-range coupling to the cyclopropyl CH₂ protons is possible but likely to be very small and may only result in slight peak broadening.

3. Cyclopropyl Methylene Protons (CH₂, 2H):

  • Chemical Shift: These two protons (H_A and H_B) are diastereotopic due to the chiral center at C1. They will have different chemical shifts, expected in the upfield region of δ 1.2-2.0 ppm . The geminal dichlorides will deshield these protons compared to an unsubstituted cyclopropane.

  • Multiplicity: H_A and H_B will couple to each other, resulting in geminal coupling (²J_AB). This will split each proton's signal into a doublet. Therefore, the spectrum should show two distinct doublets, one for H_A and one for H_B. The coupling constant will be characteristic of geminal coupling in a cyclopropane ring. For comparison, in the related compound (2,2-Dichlorocyclopropyl)benzene, the two diastereotopic protons appear at approximately 1.91 and 1.81 ppm.[13]

Summary of Predicted ¹H NMR Data
Proton TypeNumber of ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Ar-H)5H7.1 - 7.4Multiplet (m)
Methyl (CH₃)3H1.5 - 1.8Singlet (s)
Cyclopropyl (CH₂)2H (diastereotopic)1.2 - 2.0Two Doublets (d)

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous experimental technique. The following protocol outlines a self-validating system for reliable data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS, 0.03% v/v) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample and lock on the deuterium signal C->D E Shim the magnetic field for optimal homogeneity D->E F Acquire spectrum using a standard pulse sequence (e.g., zg30) E->F G Apply Fourier Transform (FT) F->G H Phase correct the spectrum G->H I Apply baseline correction H->I J Integrate the signals I->J K Reference spectrum to TMS (0.00 ppm) J->K

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and effective choice for this non-polar compound. The choice of solvent can influence chemical shifts; therefore, consistency is key.[14][15][16][17] For example, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃.

    • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a vial before transferring to the NMR tube.

    • Internal Standard: Use tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm.[4]

  • Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Locking and Shimming: Insert the sample into the magnet. The spectrometer's "lock" system will use the deuterium signal from the solvent to counteract magnetic field drift. "Shimming" is the process of adjusting the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.

    • Acquisition Parameters: A standard 30-degree pulse experiment is usually sufficient. Set an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.

    • Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (5:3:2).

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Trustworthiness and Self-Validation

The integrity of the obtained data is self-validated through several checkpoints:

  • Integration Ratios: The integral values must correspond to the expected proton count of the molecule (a 5:3:2 ratio for the aromatic, methyl, and cyclopropyl methylene protons, respectively).

  • Coupling Constants: The coupling constants (J-values) must be consistent. For instance, the J-value for the two doublets corresponding to the cyclopropyl methylene protons must be identical, as they are mutually coupled.

  • Impurity Identification: The presence of sharp, known signals from common laboratory solvents can be identified using established tables.[18] Any other unexpected signals may indicate impurities from the synthesis, such as starting materials or by-products.[19][20]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and structural verification. A thorough understanding of the interplay between the electronic effects of the dichloro- and phenyl-substituents and the unique conformational properties of the cyclopropyl ring allows for a confident assignment of all proton signals. By following a rigorous and validated experimental protocol, researchers can obtain high-quality data that provides definitive insights into the molecular structure, serving as a critical quality control checkpoint in research and development.

References

  • Title: ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton Source: ResearchGate URL: [Link]

  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: (2,2-Dichlorocyclopropyl)benzene - SpectraBase Source: SpectraBase URL: [Link]

  • Title: How does methylcyclopropane have 4 NMR signals? Source: Quora URL: [Link]

  • Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL: [Link]

  • Title: Benzene, (2,2-dichloro-1-methylcyclopropyl)- Source: NIST WebBook URL: [Link]

  • Title: Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride Source: Canadian Journal of Chemistry URL: [Link]

  • Title: PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: Canadian Journal of Chemistry URL: [Link]

  • Title: ChemInform Abstract: Cyclopropanes: Calculation of NMR Spectra by ab initio Methodology Source: ChemInform URL: [Link]

  • Title: cyclopropylbenzene Source: Organic Syntheses URL: [Link]

  • Title: Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol Source: ACS Omega URL: [Link]

  • Title: cyclopropane low high resolution H-1 proton nmr spectrum Source: Doc Brown's Chemistry URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

  • Title: COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

  • Title: Benzene, (2,2-dichloro-1-methylcyclopropyl)- - Substance Details Source: US EPA URL: [Link]

  • Title: ¹H NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

  • Title: ¹H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating Source: PubMed URL: [Link]

  • Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: How does solvent choice effect chemical shift in NMR experiments? Source: Reddit URL: [Link]

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Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled window into the carbon framework of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectral data for (2,2-Dichloro-1-methylcyclopropyl)benzene, a compound featuring a unique combination of a strained cyclopropyl ring, electron-withdrawing chlorine atoms, and an aromatic system. Due to the limited availability of direct experimental data in public repositories, this document will leverage established spectroscopic principles and data from analogous structures to predict, interpret, and provide a robust framework for the experimental acquisition of its ¹³C NMR spectrum. This approach is designed to not only present the spectral data but also to illuminate the causal relationships between the molecular structure and the resulting chemical shifts.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The molecule's asymmetry dictates that all nine carbon atoms are chemically non-equivalent, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[1]

To facilitate a clear discussion, the carbon atoms are numbered as illustrated in the diagram below.

Caption: Molecular structure of this compound with carbon numbering.

The predicted chemical shifts for each carbon are summarized in the table below. These predictions are derived from the analysis of substituent effects and data from analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in DEPT-135)Justification Highlights
C135 - 45Quaternary (absent)Quaternary carbon of the cyclopropyl ring, deshielded by the phenyl group and methyl group.
C2 & C325 - 35CH (positive)Methylene carbons of the cyclopropyl ring, significantly shielded.
C4~128.5CH (positive)Para-carbon of the benzene ring.
C5 & C9126 - 128CH (positive)Ortho-carbons of the benzene ring.
C6 & C8~128.0CH (positive)Meta-carbons of the benzene ring.
C7 (ipso)140 - 150Quaternary (absent)Ipso-carbon, deshielded by the cyclopropyl substituent.
C1015 - 25CH₃ (positive)Methyl carbon, shielded.
C(Cl)₂60 - 70Quaternary (absent)Dichlorinated carbon of the cyclopropyl ring, strongly deshielded by two chlorine atoms.

In-depth Analysis and Justification of Predicted Chemical Shifts

The prediction of ¹³C NMR chemical shifts is grounded in the understanding of how the electronic environment surrounding each carbon nucleus affects its resonance frequency.[2] Key factors at play in this compound include hybridization, inductive effects of electronegative substituents, and the anisotropic effects of the aromatic ring.

The Cyclopropyl Ring Carbons (C1, C2, C3, and the Dichlorinated Carbon)
  • General Shielding of Cyclopropyl Carbons: The carbons of a simple cyclopropane ring are highly shielded, resonating at approximately -2.7 ppm.[3] This is attributed to the unique sp²-like hybridization of the C-C bonds in the strained ring.[4]

  • C1 (Quaternary Cyclopropyl Carbon): This carbon is attached to the phenyl group, the methyl group, and two other cyclopropyl carbons. The direct attachment to the benzene ring will cause a significant downfield shift (deshielding) compared to a simple cyclopropyl carbon. The methyl group will also contribute to a lesser deshielding effect. We predict this quaternary carbon to appear in the range of 35-45 ppm.

  • C2 and C3 (Methylene Cyclopropyl Carbons): These carbons are part of the cyclopropyl ring and are each bonded to a hydrogen. While still part of the shielded cyclopropyl system, their chemical shift will be influenced by the adjacent dichlorinated carbon and the C1 substituents. A reasonable estimate for their resonance is in the 25-35 ppm range.

  • Dichlorinated Carbon: The carbon atom bonded to two chlorine atoms will experience a strong deshielding effect due to the high electronegativity of chlorine.[5] In 1,1-dichloroethane, the dichlorinated carbon appears at 69.4 ppm. A similar, significant downfield shift is expected for the dichlorinated carbon in the cyclopropyl ring, placing its predicted resonance in the 60-70 ppm region.

The Phenyl Group Carbons (C4-C9)

The cyclopropyl group acts as an electron-donating substituent on the benzene ring, influencing the chemical shifts of the aromatic carbons.[6]

  • C7 (Ipso-Carbon): The ipso-carbon, directly attached to the cyclopropyl substituent, is expected to be the most deshielded of the aromatic carbons due to the substituent effect. Its chemical shift is predicted to be in the 140-150 ppm range.

  • C5 and C9 (Ortho-Carbons): The ortho-carbons are generally shielded by electron-donating groups. Their predicted chemical shift is in the range of 126-128 ppm.

  • C6 and C8 (Meta-Carbons): The meta-carbons are least affected by the substituent and are expected to resonate at approximately 128.0 ppm.

  • C4 (Para-Carbon): The para-carbon is typically shielded by electron-donating groups and is predicted to have a chemical shift of around 128.5 ppm.

The Methyl Group Carbon (C10)

The methyl carbon (C10) is attached to the quaternary cyclopropyl carbon (C1). It is expected to be in a typical aliphatic region, shielded by its sp³ hybridization. A predicted chemical shift in the range of 15-25 ppm is reasonable.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg of the purified compound is recommended.[7]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound.[3] It provides a good lock signal and its residual solvent peak at ~77 ppm is well-documented and can be easily identified.[8]

  • Procedure:

    • Accurately weigh 50-100 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.[7]

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube and label it appropriately.

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

DEPT Spectroscopy for Multiplicity Determination

To unambiguously assign the multiplicities of the carbon signals (CH₃, CH₂, CH, or quaternary C), performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial.[9]

  • DEPT-135: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10]

  • DEPT-90: A DEPT-90 spectrum will only show signals for CH carbons.[10]

By comparing the standard proton-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the identity of each carbon signal can be confidently determined.

Visualization of Experimental Workflow

The logical flow of the experimental and analytical process can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh Compound (50-100 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer c13 ¹³C{¹H} Spectrum transfer->c13 process Process Spectra (FT, Phasing, Baseline Correction) c13->process dept135 DEPT-135 Spectrum assign Assign Signals (Chemical Shift & Multiplicity) dept135->assign dept90 DEPT-90 Spectrum dept90->assign process->assign structure Structural Confirmation assign->structure

Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectral data for this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR spectroscopy, we have established a robust set of expected chemical shifts and their underlying justifications. The detailed experimental protocol, including the crucial use of DEPT sequences, offers a clear and reliable pathway for the empirical validation of these predictions. This self-validating system of prediction and experimental confirmation embodies the principles of scientific integrity and provides a valuable resource for researchers working with this and structurally related compounds.

References

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

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  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

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  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C₃H₆ analysis of chemical shifts ppm. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

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  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with.... Retrieved from [Link]

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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of (2,2-Dichloro-1-methylcyclopropyl)benzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, analytical scientists, and process chemists, this document moves beyond procedural outlines to explore the causal factors influencing analytical strategy, from ionization physics to fragmentation chemistry. We will detail the primary analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), dissect the intricate fragmentation pattern observed in the mass spectrum, and discuss the utility of high-resolution techniques for unambiguous structural confirmation. Every recommendation and interpretation is grounded in established mass spectrometry principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₀Cl₂) is a halogenated aromatic cyclopropane derivative.[1][2] Such structures often serve as key intermediates in medicinal chemistry, where the cyclopropyl ring can act as a rigid scaffold or a metabolically stable isostere for other chemical groups. The dichloro- substitution further modulates the electronic and lipophilic properties of the molecule. Accurate and reliable characterization of this and related compounds is paramount for ensuring purity, identifying byproducts, and understanding metabolic fate.

Mass spectrometry stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide will focus on the most prevalent technique for such an analyte: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Physicochemical Properties & Ionization Strategy

The choice of an analytical methodology is dictated by the inherent properties of the analyte. This compound is a non-polar, relatively volatile small molecule, making it an ideal candidate for GC-MS.

  • Why Electron Ionization (EI)? EI is a high-energy, gas-phase ionization technique standardly operated at 70 electron volts (eV).[3] This energy level is sufficient to cause reproducible fragmentation of the molecule, creating a complex but characteristic "fingerprint" mass spectrum. This fingerprint is highly valuable for two reasons: it allows for confident identification through library matching against databases like the NIST Mass Spectral Library, and the fragmentation pattern itself provides a roadmap to the molecule's structure.[4] While softer ionization techniques like Electrospray Ionization (ESI) are powerful for polar, non-volatile molecules, they would be ineffective for this analyte and would likely fail to induce the fragmentation necessary for detailed structural elucidation.[5]

The Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The process for analyzing this compound is a self-validating system, incorporating quality control checks at each stage.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Analyte Dilution Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution QC1 Prepare Blanks & Standards Dilution->QC1 Injection Autosampler Injection QC1->Injection Inject Sequence GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Acquisition Data Acquisition System Detection->Acquisition Library_Search NIST Library Search Acquisition->Library_Search Interpretation Spectral Interpretation Library_Search->Interpretation Report Generate Report Interpretation->Report

Caption: High-level workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for the qualitative and quantitative analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in Dichloromethane (DCM).

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare a solvent blank (DCM only) to assess system cleanliness.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent GC or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode (250°C).[3]

    • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer: Quadrupole MS detector.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Sequence Execution:

    • Inject the solvent blank first.

    • Run the calibration standards from lowest to highest concentration.

    • Inject unknown samples.

Decoding the Spectrum: Fragmentation Analysis

The EI mass spectrum of this compound is rich with structural information. The molecular weight of the compound is 201.09 g/mol .[1] The analysis begins with the molecular ion and proceeds by identifying key fragmentation pathways.

The Molecular Ion (M⁺•): The Isotopic Signature

The most critical feature for a halogenated compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), a roughly 3:1 ratio.[6] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (and any chlorine-containing fragments):

  • M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms.

  • [M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl. Its intensity is approximately 65% of the M⁺• peak.

  • [M+4]⁺•: The peak for molecules with two ³⁷Cl atoms. Its intensity is approximately 10% of the M⁺• peak.

For this compound, this signature molecular ion cluster appears at m/z 200, 202, and 204 . The presence and correct ratio of this cluster is the first and most definitive piece of evidence confirming the presence of two chlorine atoms.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the formation of the most stable possible cations. For this molecule, the primary cleavages occur around the strained cyclopropyl ring and the stable aromatic ring.

Fragmentation_Pathway cluster_main cluster_alt cluster_benzylic M [C₁₀H₁₀Cl₂]⁺• m/z 200/202/204 Molecular Ion F1 [C₁₀H₉Cl]⁺• m/z 164/166 Loss of •Cl M->F1 - •Cl (less likely) F2 [C₉H₇Cl₂]⁺ m/z 185/187/189 Loss of •CH₃ M->F2 - •CH₃ F5 [C₁₀H₁₀Cl]⁺ m/z 165/167 Loss of •Cl M->F5 - •Cl F_128 [C₁₀H₉]⁺ m/z 129 Loss of CCl₂ + H• M->F_128 - CCl₂, - H• F3 [C₉H₈]⁺• m/z 116 Loss of •CHCl₂ F1->F3 - •CH₃, -HCl F4 [C₈H₇]⁺ m/z 103 From m/z 128 F6 [C₉H₉]⁺ m/z 117 Loss of CCl₂ F5->F6 - •Cl F7 [C₇H₇]⁺ m/z 91 Tropylium Ion F6->F7 - C₂H₂ F_Benzylic [C₉H₇]⁺ m/z 115 Benzylic Cleavage & Rearrangement F_Benzylic->F7 - C₂H₂ F_128->F_Benzylic - CH₂

Caption: Proposed EI fragmentation pathways.

  • Loss of a Chlorine Radical (m/z 165/167): The cleavage of a C-Cl bond is a common initial fragmentation step for halogenated compounds.[7] This results in an ion cluster at m/z 165 and 167, corresponding to the formula [C₁₀H₁₀Cl]⁺. This is often a prominent peak.

  • Benzylic-type Cleavage and Rearrangement (m/z 129 and 115): The bond between the cyclopropyl ring and the phenyl ring is a point of weakness. Cleavage at this position, often accompanied by rearrangements, is highly favorable due to the stability of the resulting resonance-stabilized carbocations.[8]

    • Formation of m/z 129 ([C₁₀H₉]⁺): This major ion likely forms through the loss of the dichloromethylene group (CCl₂) followed by the loss of a hydrogen radical.

    • Formation of m/z 115 ([C₉H₇]⁺): Subsequent loss of a methylene group (CH₂) from the m/z 129 fragment can lead to the stable indenyl cation or a related isomer at m/z 115.

  • Formation of the Tropylium Ion (m/z 91): In many molecules containing a benzyl-like moiety, fragmentation and rearrangement lead to the formation of the highly stable, aromatic tropylium ion ([C₇H₇]⁺) at m/z 91.[9][10] This is often a very abundant ion and a strong indicator of a substituted benzene ring that can undergo such rearrangement.

Advanced Techniques for Unambiguous Confirmation

While standard EI-GC-MS is powerful, certain scenarios, such as the differentiation of isomers or the analysis of complex mixtures, may require more advanced techniques.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Time-of-Flight, TOF, or Orbitrap) can measure m/z values to four or more decimal places. This accuracy allows for the calculation of an exact elemental formula for the molecular ion and its fragments, providing an orthogonal layer of confirmation. For example, it could distinguish a [C₁₀H₉]⁺ fragment (calc. m/z 129.0704) from a potential isobaric interference.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific fragment ion (a "precursor") is selected, isolated, and then fragmented again to produce a "product" ion spectrum.[11] For example, selecting the m/z 129 ion and fragmenting it would provide further evidence for its proposed structure. If it fragments to m/z 115 and then to m/z 91, this strengthens the proposed fragmentation pathway.

Quantitative Analysis

For drug development and quality control, quantifying the analyte is essential. This is typically achieved by creating a calibration curve using the integrated peak area of a characteristic, abundant, and interference-free ion from the mass spectrum. The ion at m/z 129 is often an excellent choice for quantification due to its high abundance.

Table 1: Example Quantitative Data for this compound

Concentration (µg/mL)Peak Area (m/z 129)
1.0150,234
5.0765,890
10.01,498,550
25.03,750,110
50.07,495,320
R² Value 0.9995

Note: Data is representative and for illustrative purposes only.

Conclusion

The mass spectrometric analysis of this compound via EI-GC-MS is a robust and highly informative method. A thorough understanding of the underlying principles—from the characteristic isotopic pattern of the dichlorinated molecular ion to the predictable fragmentation pathways involving benzylic-type cleavage and tropylium ion formation—is key to confident structural elucidation. The protocols and interpretations presented in this guide provide a framework for researchers to develop and execute reliable analytical methods, ensuring the integrity of their scientific and developmental endeavors.

References

  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from a URL related to Whitman College's chemistry resources.
  • National Institute of Standards and Technology. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • TMP Chem. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

  • Gundla, R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Bélanger, P. M., & Grech-Bélanger, O. (1979). Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds. Biological Mass Spectrometry, 6(3), 98-100.
  • General Fragmentation Modes. (n.d.).
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook (alternative link). Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.
  • The Organic Chemistry Tutor. (2017, December 31). Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gundla, R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • National Institute of Standards and Technology. (n.d.). Benzene, 2,4-dichloro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • GCMS. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • University of Guelph. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

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FT-IR spectroscopy of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of (2,2-Dichloro-1-methylcyclopropyl)benzene

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization and quality control. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounding our analysis in established scientific principles to ensure a robust and reliable understanding of the molecule's unique spectral signature.

Introduction: The Molecule and the Method

This compound, with the chemical formula C₁₀H₁₀Cl₂, is a substituted aromatic hydrocarbon featuring a unique combination of structural motifs: a monosubstituted benzene ring, a methyl group, and a gem-dichlorinated cyclopropyl ring.[1][2][3] Its significance often lies in its role as a versatile intermediate in organic synthesis, including the preparation of certain lipid-lowering drug candidates.[4]

Given its complex structure, unambiguous characterization is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a distinct "fingerprint," allowing for structural verification, purity assessment, and identification of key functional groups. This guide will systematically deconstruct this fingerprint.

Molecular Architecture and Expected Vibrational Modes

To interpret the FT-IR spectrum, we must first understand the molecule's structure and predict its vibrational behavior.

Chemical Structure

The molecule consists of a benzene ring attached to a cyclopropane ring at the C1 position. This C1 carbon is also bonded to a methyl group. The C2 carbon of the cyclopropane ring is bonded to two chlorine atoms.

Figure 1: Structure of this compound
Theoretical Number of Vibrational Modes

A non-linear molecule with 'N' atoms has 3N-6 fundamental vibrational modes.[5] For this compound (C₁₀H₁₀Cl₂), N = 22 (10 Carbon, 10 Hydrogen, 2 Chlorine).

  • Number of Vibrational Modes = 3 * (22) - 6 = 60

Therefore, we can expect up to 60 fundamental absorption bands in the IR spectrum. While not all modes are IR-active or resolved, this calculation underscores the potential complexity of the spectrum, particularly in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust method for analyzing this compound, which exists as a clear brown liquid.[2]

Recommended Technique: Attenuated Total Reflectance (ATR)

For liquid samples, ATR-FTIR is the preferred method due to its simplicity, speed, and minimal sample preparation, eliminating the need for solvents or pellets.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with a Diamond or Germanium ATR crystal, is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step, as the resulting flat baseline confirms a clean, unobstructed optical path.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • If using a Diamond ATR crystal, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to better match a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly after analysis.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Equilibrate Spectrometer Equilibration Start->Equilibrate Clean Clean ATR Crystal Equilibrate->Clean Background Collect Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Ratio & ATR Correction Acquire->Process Interpret Spectral Interpretation Process->Interpret End End Interpret->End Validation_Logic A Peaks > 3000 cm⁻¹ Conclusion1 Presence of Monosubstituted Aromatic Ring A->Conclusion1 B Quartet of Peaks (1605-1450 cm⁻¹) B->Conclusion1 C Two Strong Peaks (770-690 cm⁻¹) C->Conclusion1 D Peaks < 3000 cm⁻¹ Conclusion2 Presence of Methyl Group D->Conclusion2 E Peak ~1375 cm⁻¹ E->Conclusion2 F Strong, Low-Frequency Peaks (850-600 cm⁻¹) Conclusion3 Presence of Dichloro Group F->Conclusion3 Final Structural Confirmation of This compound Conclusion1->Final Conclusion2->Final Conclusion3->Final

Figure 3: Logical Flow for Structural Confirmation via FT-IR

An analyst does not rely on a single peak but on a constellation of evidence. The observation of aromatic C-H stretches (>3000 cm⁻¹), the characteristic C=C ring stretches, and the specific out-of-plane bending bands all converge to confirm the monosubstituted benzene ring. Simultaneously, the aliphatic C-H stretches and the methyl umbrella mode confirm the methyl group, while the strong, low-wavenumber absorptions indicate C-Cl bonds. The absence of other significant peaks (e.g., O-H, C=O) further validates the structure's purity. This multifaceted approach ensures a high degree of confidence in the final identification.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information reflecting its unique molecular architecture. By systematically analyzing the C-H stretching, aromatic ring, and fingerprint regions, one can definitively identify the key functional components: the monosubstituted aromatic ring, the methyl group, the strained cyclopropyl ring, and the gem-dichloro substitution. The protocols and interpretations outlined in this guide provide a robust framework for researchers to use FT-IR spectroscopy as a reliable and efficient tool for the structural elucidation and quality assurance of this important synthetic intermediate.

References

  • J. M. Freeman, D. L. S. T. George. (1971). Vibrational Spectra of 1,1-Dichlorocyclopropane. Canadian Journal of Chemistry, 49(15), 2533-2543. Available at: [Link]

  • NIST. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from: [Link]

  • Canadian Science Publishing. (1971). Vibrational Spectra of 1,l-Dichlorocyclopropane. Canadian Journal of Chemistry. Retrieved from: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from: [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Retrieved from: [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)- - Substance Details. System of Registries. Retrieved from: [Link]

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  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from: [Link]

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Physical and chemical properties of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2,2-Dichloro-1-methylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic cyclopropane derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, characterized by a strained, dichlorinated three-membered ring attached to a phenyl group, imparts distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the compound's core characteristics, including its physical and chemical properties, established synthetic methodologies, and key spectroscopic data for identification and characterization. Furthermore, it explores the compound's applications, particularly as a synthetic intermediate, and furnishes detailed, field-proven experimental protocols. This document is intended to serve as a technical resource for researchers leveraging this compound in complex molecular design and drug discovery endeavors.

Introduction

The cyclopropane ring is a privileged scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1] When substituted with geminal dichlorides, as in this compound, the ring's electronic nature and reactivity are significantly altered. The presence of the electron-withdrawing chlorine atoms enhances the strain of the cyclopropane ring, making it susceptible to specific chemical transformations.

This compound, identified by its CAS number 3591-42-2, serves as a key intermediate in the synthesis of more complex molecules.[2][3] Its utility stems from the controlled reactivity of the dichlorocyclopropyl group, which can undergo various transformations to yield diverse molecular architectures. This guide aims to consolidate the available technical information on this compound to support its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 3591-42-2[4][5]
Molecular Formula C₁₀H₁₀Cl₂[2][4][6]
Molecular Weight 201.09 g/mol [2][4][5]
Appearance Clear brown liquid[6][7]
Density 1.24 g/cm³[6]
Boiling Point 77-170.6 °C @ 1 mmHg[7]

Synthesis and Reactivity

Synthesis

The most common and efficient method for synthesizing this compound is through the dichlorocyclopropanation of α-methylstyrene. This reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The use of a phase-transfer catalyst (PTC) is crucial for this transformation, as it facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the reaction occurs.[8][9]

The overall reaction is as follows: α-Methylstyrene + CHCl₃ + NaOH --(PTC)--> this compound

Causality in Synthesis: The choice of a phase-transfer catalyst, such as a quaternary ammonium salt, is critical because it overcomes the mutual insolubility of the aqueous sodium hydroxide solution and the organic phase containing the alkene and chloroform.[8][10] The catalyst forms an ion pair with the hydroxide ion, rendering it soluble in the organic phase, where it can deprotonate chloroform to generate the highly reactive dichlorocarbene.[11] This in situ generation in close proximity to the alkene substrate leads to high yields of the desired cyclopropanated product.[8]

Synthesis_Pathway cluster_catalyst Catalyst A α-Methylstyrene E This compound A->E  Addition B Chloroform (CHCl₃) D :CCl₂ (Dichlorocarbene) B->D  Deprotonation by OH⁻ C Sodium Hydroxide (aq) PTC Phase-Transfer Catalyst (e.g., TEBA) D->E Reactivity cluster_reactions Key Reactions A This compound B Reductive Dechlorination A->B [H] C Ring-Opening A->C Heat or Catalyst D Electrophilic Aromatic Substitution A->D E⁺

Diagram 2: Core Reactivity Profile.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Spectroscopic data provides a fingerprint of the molecule's structure.

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the diastereotopic methylene protons of the cyclopropane ring.[2]
¹³C NMR Resonances for the carbons of the phenyl ring, the methyl group, the quaternary cyclopropyl carbon, the dichlorinated carbon, and the methylene carbon of the ring.[2]
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of chlorine atoms and cleavage of the cyclopropane ring.[4]
IR Spectroscopy C-H stretching for aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-Cl stretching vibrations.[2][4]

Applications in Research and Development

This compound is primarily used as a synthetic intermediate. Its structural features make it a valuable precursor for:

  • Pharmaceutical Scaffolds: The cyclopropyl moiety is present in numerous approved drugs and clinical candidates. [1]This compound provides a pathway to novel cyclopropane-containing molecules for drug discovery programs.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a cyclopropane ring can enhance the biological activity of pesticides and herbicides.

  • Materials Science: The unique electronic and steric properties of the dichlorocyclopropyl group can be exploited in the design of novel polymers and functional materials.

The related compound, (2,2-Dichlorocyclopropyl)benzene, is used in the synthesis of the lipid-lowering drug Ciprofibrate (Cycloprobeta). [3]This highlights the industrial relevance of this class of compounds in the development of active pharmaceutical ingredients.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a representative procedure for the synthesis of this compound.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material (α-methylstyrene) via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and by characterizing the final product using the spectroscopic methods outlined in Section 4.0 to confirm its identity and purity.

Workflow A 1. Reagent Setup B 2. Reaction Under Inert Atmosphere A->B Combine reactants & catalyst C 3. Work-up & Phase Separation B->C Quench reaction, add water & organic solvent D 4. Purification (Distillation) C->D Dry organic layer, remove solvent E 5. Characterization D->E Collect pure product

Sources

An In-Depth Technical Guide to the Stereoisomers of (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichloro-1-methylcyclopropyl)benzene is a key synthetic intermediate, notably in the preparation of the lipid-lowering agent, Cycloprobeta. The presence of two chiral centers in this molecule gives rise to a set of stereoisomers, each with potentially distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers of this compound, including their structural elucidation, stereoselective synthesis, separation, and characterization. By synthesizing established chemical principles with practical insights, this document aims to equip researchers and drug development professionals with the critical knowledge required for the stereocontrolled handling and application of this important molecule.

Introduction: The Significance of Stereoisomerism in this compound

The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique electronic properties to bioactive molecules.[1][2] In the case of this compound, the substituted cyclopropane core introduces stereochemical complexity that is of paramount importance in the context of drug development. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[3]

This compound possesses two stereogenic centers: C1 of the cyclopropane ring (bonded to the phenyl and methyl groups) and the carbon atom of the cyclopropane ring bonded to the phenyl group. This results in the existence of two pairs of enantiomers, which are diastereomeric to one another. These are commonly referred to as the cis and trans diastereomers, based on the relationship between the phenyl and methyl groups relative to the cyclopropane ring.

This guide will delve into the critical aspects of these stereoisomers, providing a framework for their synthesis, separation, and characterization, thereby enabling a more nuanced and stereochemically precise approach to their use in research and development.

Stereochemistry and Structural Elucidation

The four stereoisomers of this compound are depicted below. The cis and trans nomenclature refers to the relative orientation of the phenyl and methyl substituents on the cyclopropane ring.

Diastereoselective_Synthesis reactant α-Methylstyrene reagents CHCl3, NaOH (Phase-Transfer Catalyst) reactant->reagents product_mixture Mixture of cis and trans This compound reagents->product_mixture

Caption: General synthesis of this compound.

In many cyclopropanation reactions, the trans isomer is the thermodynamically more stable product and is often formed in a higher ratio. [4]The diastereomeric ratio can be influenced by reaction conditions such as temperature, solvent, and the specific carbene precursor and base used. For analogous 1-aryl-cyclopropane systems, rhodium-catalyzed decompositions of diazo compounds have been shown to afford high trans-selectivity. [5]While specific studies on the diastereoselective synthesis of this compound are not widely reported, it is reasonable to extrapolate that reaction optimization can favor the formation of the trans diastereomer.

Enantioselective Synthesis

The preparation of enantiomerically enriched this compound requires the use of chiral catalysts or auxiliaries. Asymmetric cyclopropanation is a well-established field, with numerous methods available for the enantioselective synthesis of cyclopropanes. [6][7] For the synthesis of the individual enantiomers of this compound, a potential approach involves the use of a chiral phase-transfer catalyst in the dichlorocarbene generation step or the utilization of chiral transition metal catalysts, such as those based on rhodium or copper, with a suitable diazo precursor. [8]The development of biocatalytic methods, for instance using engineered enzymes, also presents a promising avenue for achieving high enantioselectivity in cyclopropanation reactions. [9]

Separation of Stereoisomers

Given that the synthesis of this compound typically yields a mixture of stereoisomers, their separation is crucial for studying the biological activity of each isomer.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional chromatographic techniques like column chromatography or fractional distillation. The separation of the cis and trans diastereomers of this compound can be achieved using standard silica gel column chromatography with an appropriate eluent system, typically a mixture of non-polar and moderately polar solvents.

Chiral Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, necessitating the use of chiral techniques for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers. [10] Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening. [11]2. Mobile Phase Selection: A systematic screening of mobile phases is necessary. This typically involves normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions. The addition of modifiers can significantly impact selectivity. [12]3. Optimization: Once a suitable column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and temperature can be optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for the detection of the phenyl-containing analyte.

Chiral_HPLC_Workflow start Racemic Mixture of a Diastereomer screen_csp Screen Chiral Stationary Phases start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp optimize Optimize Separation Parameters screen_mp->optimize analysis Quantification of Enantiomers optimize->analysis preparative Preparative Separation optimize->preparative end_analysis Enantiomeric Purity Determination analysis->end_analysis end_prep Isolated Enantiomers preparative->end_prep

Caption: Workflow for chiral HPLC method development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the stereoisomers of this compound.

Distinguishing Diastereomers by ¹H NMR

The chemical shifts and coupling constants of the cyclopropyl protons are diagnostic for differentiating between the cis and trans diastereomers. Due to the anisotropic effect of the phenyl ring, the chemical shifts of the methyl and cyclopropyl protons are expected to differ significantly between the two diastereomers. In the cis isomer, the methyl group is in closer proximity to the phenyl ring, which would likely shield it, resulting in an upfield shift compared to the trans isomer.

Table 1: Predicted ¹H NMR Spectral Features for Distinguishing Diastereomers

Featurecis-Isomertrans-IsomerRationale
Methyl Protons (δ) Upfield shiftedDownfield shiftedAnisotropic effect of the phenyl ring
Cyclopropyl Protons (δ) Distinct chemical shiftsDistinct chemical shiftsDifferent magnetic environments
Coupling Constants (J) Specific J-valuesDifferent J-valuesDependent on the dihedral angles
Characterization of Enantiomers

Enantiomers have identical NMR spectra in an achiral solvent. To distinguish between them using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric interactions, leading to observable differences in their spectra.

Pharmacological Implications and Future Perspectives

The stereoisomers of a chiral drug can exhibit significant differences in their pharmacological activity, pharmacokinetics, and toxicity. [3]As this compound is a precursor to the drug Cycloprobeta, it is highly probable that the individual stereoisomers of the final drug will have different biological activities. Therefore, the ability to synthesize and isolate the individual stereoisomers of this intermediate is of critical importance for the development of a stereochemically pure and potentially more effective and safer drug.

Further research is warranted to explore the stereoselective synthesis of this compound and to evaluate the pharmacological profiles of the individual stereoisomers of its derivatives. Such studies will undoubtedly contribute to the advancement of more refined and targeted therapeutics. The cyclopropane scaffold continues to be a valuable component in the design of novel drug candidates. [14]

References

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). PubMed Central. [Link]

  • Direct chiral HPLC separation on CSPs. (2022). Chiralpedia. [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Novakov, O. O., & Orlinson, B. S. (2018). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-423. [Link]

  • Carbene-catalytic enantioselective synthesis of chiral macrocycles. (2022). PubMed Central. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Diastereoselective cyclopropanation of cyclic enones with methyl dichloroacetate anion. (2008). ResearchGate. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2019). National Institutes of Health. [Link]

  • NHCs-catalyzed enantioselective synthesis of biaryl axially chiral imides. (2022). ChemRxiv. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2024). PubMed Central. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science and Research. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). Defense Technical Information Center. [Link]

  • Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. (2022). MDPI. [Link]

  • Enantioselective Synthesis of Planar-Chiral Macrocycles through Asymmetric Electrophilic Aromatic Amination. (2022). PubMed. [Link]

  • (2,2-Dichlorocyclopropyl)benzene. (n.d.). SpectraBase. Retrieved January 27, 2026, from [Link]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (2014). PubMed Central. [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2024). Wiley Online Library. [Link]

  • Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. (2000). UCLA Chemistry and Biochemistry. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (2,2-Dichloro-1-methylcyclopropyl)benzene via Phase-Transfer Catalyzed Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Gem-Dichlorocyclopropanes

Gem-dihalocyclopropanes are highly valuable and versatile intermediates in modern organic synthesis.[1] The inherent ring strain of the three-membered ring, combined with the electronic influence of the halogen atoms, renders these structures reactive synthons for a variety of molecular transformations.[2] Among these, gem-dichlorocyclopropanes are particularly significant as precursors to allenes, cyclopropenes, and other complex molecular architectures.[3]

This guide provides an in-depth exploration of a robust and widely-used method for synthesizing these structures: the dichlorocyclopropanation of an alkene. Specifically, we will detail the synthesis of (2,2-dichloro-1-methylcyclopropyl)benzene from α-methylstyrene. The protocol leverages the generation of dichlorocarbene (:CCl₂) from the α-elimination of chloroform. This reaction is efficiently conducted under biphasic conditions, a process made possible by the use of a phase-transfer catalyst (PTC), which shuttles the reactive species between the aqueous and organic phases.[4] This approach is favored for its operational simplicity, use of inexpensive reagents, and scalability.[4]

Pillar 1: Mechanistic Rationale and Causality

The conversion of α-methylstyrene to this compound is a two-stage process: (1) the generation of dichlorocarbene in the organic phase, facilitated by a phase-transfer catalyst, and (2) the subsequent stereospecific [2+1] cycloaddition of the carbene to the alkene.[4]

Stage 1: Phase-Transfer Catalyzed Generation of Dichlorocarbene

The primary challenge in using aqueous sodium hydroxide to deprotonate chloroform is the mutual insolubility of the reactants. Phase-transfer catalysis elegantly overcomes this barrier. The most common catalysts are quaternary ammonium salts, such as benzyltriethylammonium chloride (BTEAC or TEBA), which are selected for their stability in strongly alkaline media and their ability to form organo-soluble ion pairs.[3]

The mechanism proceeds as follows:

  • Interfacial Deprotonation: At the interface between the aqueous sodium hydroxide and the organic layer (containing chloroform and α-methylstyrene), the hydroxide ion (OH⁻) abstracts a proton from chloroform (CHCl₃). This generates the highly unstable trichloromethanide anion (CCl₃⁻).[5]

  • Ion Pair Formation & Phase Transfer: The lipophilic quaternary ammonium cation (Q⁺) from the catalyst pairs with the newly formed trichloromethanide anion. This creates an ion pair, [Q⁺][CCl₃⁻], which is soluble in the organic phase and migrates away from the interface.[4]

  • α-Elimination to Form Dichlorocarbene: Within the low-polarity organic medium, the trichloromethanide anion undergoes α-elimination, expelling a stable chloride ion (Cl⁻) to yield the neutral, highly reactive dichlorocarbene intermediate (:CCl₂).[4][5] This generation occurs in the immediate vicinity of the α-methylstyrene substrate, minimizing side reactions like carbene polymerization.[3][6]

Stage 2: Concerted [2+1] Cycloaddition

The dichlorocarbene, an electrophilic species, readily reacts with the electron-rich π-bond of α-methylstyrene. This cycloaddition is a concerted process, meaning the new carbon-carbon bonds are formed in a single step.[4][7] This mechanism ensures a syn-addition, where both new bonds are formed on the same face of the double bond, preserving the stereochemistry of the alkene (though in the case of the prochiral α-methylstyrene, a racemic mixture of the chiral product is formed).

Dichlorocyclopropanation Mechanism Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH OH_ion OH⁻ CCl3_anion [Q⁺][CCl₃⁻] OH_ion->CCl3_anion 1. Deprotonation (at interface) CHCl3_org CHCl₃ Carbene :CCl₂ CCl3_anion->Carbene 3. α-Elimination (-Cl⁻) Product This compound Carbene->Product 4. [2+1] Cycloaddition Alkene α-Methylstyrene Alkene->Product Catalyst_Q Q⁺Cl⁻ Q_ion Q⁺ Catalyst_Q->Q_ion Q_ion->CCl3_anion 2. Ion Pairing Interface_Top Interface_Bottom Interface_Top->Interface_Bottom Interface Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Setup Combine α-methylstyrene, CHCl₃, and BTEAC in flask. Cool in ice bath. B 2. Base Addition Add 50% NaOH dropwise with vigorous stirring. A->B C 3. Reaction Stir at room temp for 4-6 hours. B->C D 4. Quench & Separate Add water, transfer to separatory funnel. Collect organic layer. C->D E 5. Extract & Wash Extract aqueous layer with ether. Wash combined organics with H₂O and brine. D->E F 6. Dry & Concentrate Dry over MgSO₄. Remove solvent via rotary evaporation. E->F G 7. Purify Vacuum distillation of crude oil. F->G H 8. Characterize NMR, MS, IR analysis of final product. G->H

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Typical Reaction Parameters and Expected Outcome

ParameterValue/ConditionRationale
Stoichiometry
α-Methylstyrene1.0 eqLimiting reagent
Chloroform3.0 eqReagent and solvent
50% NaOH (aq)3.0 eqBase for deprotonation
BTEAC0.02 eqPhase-transfer catalyst
Conditions
Temperature0 °C to Room Temp.Controls exotherm during addition, then allows reaction to complete
Reaction Time5-8 hours totalEnsures complete conversion of starting material
Stirring Speed>600 RPMCritical for creating a large interfacial area for the biphasic reaction [4]
Outcome
Expected Yield70-85%Typical range after purification
Product AppearanceColorless to pale yellow oil-
Product FormulaC₁₀H₁₀Cl₂-
Product MW201.09 g/mol - [8][9]

References

  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Indian Academy of Sciences. Available at: [Link]

  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Benzene, (2,2-dichloro-1-methylcyclopropyl)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Hazardous Substance Fact Sheet: Chloroform. New Jersey Department of Health. Available at: [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. National Institutes of Health. Available at: [Link]

  • Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. Available at: [Link]

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  • PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Organic Syntheses. Available at: [Link]

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The Synthetic Versatility of (2,2-Dichloro-1-methylcyclopropyl)benzene: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Strained Ring System

(2,2-Dichloro-1-methylcyclopropyl)benzene is a fascinating and synthetically useful building block in modern organic chemistry. Its unique structure, featuring a strained cyclopropane ring appended to a phenyl group and bearing two chlorine atoms on the same carbon, imparts a distinct reactivity profile that can be harnessed for the construction of complex molecular architectures. The gem-dichloro group is kinetically stable, yet the inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for a variety of chemical transformations. This guide offers an in-depth exploration of the applications of this compound in organic synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the addition of dichlorocarbene to α-methylstyrene. Dichlorocarbene, a highly reactive intermediate, is typically generated in situ from chloroform via α-elimination using a strong base. The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous base and the organic substrate, leading to high yields under relatively mild conditions.

Experimental Protocol: Dichlorocyclopropanation of α-Methylstyrene

This protocol is based on established methods for the dichlorocyclopropanation of alkenes using phase-transfer catalysis.[1][2][3]

Materials:

  • α-Methylstyrene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) (as solvent, optional)

  • Hexadecane (as internal standard for GC analysis, optional)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add α-methylstyrene (1.0 equiv), chloroform (3.0-5.0 equiv), and the phase-transfer catalyst (e.g., TEBA, 0.02-0.05 equiv). If desired, a co-solvent like dichloromethane can be added.

  • With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (excess) to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

  • After the initial exotherm subsides, heat the reaction mixture to 40-50°C and stir vigorously for 4-8 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water until neutral, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure to remove the solvent and excess chloroform.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: The quaternary ammonium salt (e.g., TEBA) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate the trichloromethyl anion. This anion then eliminates a chloride ion to form dichlorocarbene.

  • Vigorous Stirring: A high stirring rate is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalytic cycle.

  • Excess Reagents: Chloroform and sodium hydroxide are used in excess to ensure complete conversion of the starting alkene.

Key Applications in Organic Synthesis

The unique structural features of this compound open up a range of synthetic possibilities, including reductions, ring-opening reactions, and functionalization of the aromatic ring.

Reduction to (1-Methylcyclopropyl)benzene

The gem-dichloro group can be reductively removed to yield the corresponding methylcyclopropane. This transformation is valuable for introducing the 1-methylcyclopropyl-phenyl motif into molecules, a structural element present in some biologically active compounds. A common method for this reduction involves the use of an alkali metal in a protic solvent.

Experimental Protocol: Reduction of this compound

This protocol is a general method for the reduction of gem-dihalocyclopropanes.[4]

Materials:

  • This compound

  • Sodium metal

  • Anhydrous 2-propanol or ethanol

  • Diethyl ether or pentane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous 2-propanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add small pieces of sodium metal (4.0-6.0 equiv) to the stirred solution at a rate that maintains a gentle reflux. Caution: The reaction is exothermic and produces hydrogen gas.

  • After the addition of sodium is complete and all the metal has reacted, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol under reduced pressure.

  • To the residue, add water and extract with diethyl ether or pentane (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting (1-methylcyclopropyl)benzene can be purified by distillation or column chromatography.

Ring-Opening Reactions: A Gateway to Acyclic Scaffolds

The strained cyclopropane ring in this compound can be opened under various conditions to generate acyclic compounds, often with high regioselectivity. Lewis acid catalysis is a common strategy to promote the ring-opening of donor-acceptor cyclopropanes.[5] While the title compound itself is not a classic donor-acceptor cyclopropane, the phenyl group can act as a donor, and the gem-dichloro group as an acceptor, making it susceptible to ring-opening under appropriate conditions.

Plausible Mechanistic Pathway for Lewis Acid-Catalyzed Ring-Opening:

G cluster_0 Lewis Acid Activation and Ring Opening A Aryl-gem-dichlorocyclopropane C Complexation A->C B Lewis Acid (e.g., AlCl₃, TiCl₄) B->C D Ring Opening C->D Heterolytic Cleavage E Carbocation Intermediate D->E F Nucleophilic Attack E->F Nu⁻ G Ring-Opened Product F->G

Caption: Lewis acid-catalyzed ring-opening of an aryl-gem-dichlorocyclopropane.

Friedel-Crafts Acylation: Functionalization of the Aromatic Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The cyclopropyl group is generally considered an ortho, para-directing activator, while the methyl group is also an ortho, para-director. Therefore, acylation is expected to occur primarily at the para-position due to steric hindrance at the ortho-positions.

General Considerations for Friedel-Crafts Acylation:

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is typically used in stoichiometric amounts.

  • Acylating Agent: An acyl chloride or anhydride is used as the electrophile precursor.

  • Solvent: A non-reactive solvent such as dichloromethane or carbon disulfide is commonly employed.

  • Limitations: Friedel-Crafts reactions are sensitive to strongly deactivating groups on the aromatic ring.[6][7]

Expected Product of Friedel-Crafts Acylation:

G cluster_0 Friedel-Crafts Acylation A This compound C Para-acylated Product A->C Electrophilic Aromatic Substitution B Acyl Chloride (RCOCl) / AlCl₃ B->C

Caption: Expected regioselectivity in the Friedel-Crafts acylation.

Potential in Cross-Coupling Reactions

While specific examples with this compound are not widely reported, the aryl chloride functionality that can be generated from this scaffold (e.g., after ring-opening and further transformations) or the existing phenyl ring could potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.[8][9][10] These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and advanced materials.

Applications in the Synthesis of Biologically Active Molecules

The cyclopropane ring is a privileged structural motif in medicinal chemistry, often imparting favorable properties such as metabolic stability, conformational rigidity, and improved potency. While the direct precursor role of this compound in marketed drugs is not extensively documented, its non-methylated analog, (2,2-dichlorocyclopropyl)benzene, is a known intermediate in the synthesis of the lipid-lowering drug ciprofibrate. This highlights the potential of this class of compounds as valuable intermediates in drug discovery and development. The transformations described in this guide provide pathways to a variety of functionalized molecules that could be further elaborated into novel therapeutic agents.

Data Summary

ReactionStarting MaterialKey ReagentsProductTypical Yields (%)Reference(s)
Dichlorocyclopropanationα-MethylstyreneCHCl₃, 50% aq. NaOH, PTCThis compound70-90[1],[2],[3]
ReductionThis compoundNa, 2-propanol(1-Methylcyclopropyl)benzene60-80 (estimated)[4]
Ring-Opening (Conceptual)Aryl-gem-dichlorocyclopropaneLewis Acid (e.g., TiCl₄), NucleophileAcyclic productVariable[5]
Friedel-Crafts Acylation (Conceptual)This compoundRCOCl, AlCl₃4-Acyl-(2,2-dichloro-1-methylcyclopropyl)benzeneVariable[6],[7]

Conclusion

This compound is a versatile and readily accessible building block with significant potential in organic synthesis. Its unique reactivity allows for a range of transformations, including the formation of simple cyclopropanes, ring-opening to generate acyclic structures, and functionalization of the aromatic ring. These applications make it a valuable tool for chemists engaged in the synthesis of complex organic molecules, including those with potential biological activity. Further exploration of the reactivity of this compound, particularly in the realm of modern cross-coupling reactions, is likely to uncover even more powerful synthetic applications.

References

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  • Anderson, K. W., & Buchwald, S. L. (2005). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 3(22), 4065-4068.
  • MDPI. (2025). Pharmaceuticals, Volume 18, Issue 2 (February 2025). Retrieved from [Link]

  • Clark, J. (n.d.). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Balsane, K. E., et al. (2016). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles on nafion-graphene support. Journal of Chemical Sciences, 128(3), 425-431.
  • Guseinov, F. I., et al. (2012). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie, 57(4-5), 381-385.
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  • Ivanova, O. A., et al. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 29(12), 2824.
  • Wang, S., et al. (2023). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes.
  • Skattebøl, L., & Stenstrøm, Y. (1986). Chemistry of gem-Dihalocyclopropanes. XXII. Intramolecular Addition of Cyclopropylidenes to Aliphatic and Aromatic Double Bonds. Acta Chemica Scandinavica B, 40, 782-790.
  • Balsane, K. E., et al. (2016). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles on nafion-graphene support. Journal of Chemical Sciences, 128(3), 425-431.
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Application Notes and Protocols for the Derivatization of (2,2-Dichloro-1-methylcyclopropyl)benzene for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dichlorocyclopropyl Scaffold in Medicinal Chemistry

The (2,2-dichloro-1-methylcyclopropyl)benzene scaffold represents a unique starting point for the synthesis of novel bioactive molecules. The cyclopropane ring, a recurring motif in numerous natural products and pharmaceuticals, imparts a rigid three-dimensional conformation that can enhance binding to biological targets and improve metabolic stability.[1][2] The gem-dichloro substitution on the cyclopropyl ring introduces a unique electronic and steric profile, potentially influencing the compound's reactivity and biological activity. This application note provides a comprehensive guide for the derivatization of this compound and the subsequent biological screening of the synthesized analogues. We will explore synthetic strategies to functionalize the aromatic ring and outline detailed protocols for evaluating the antimicrobial, anticancer, and anti-inflammatory potential of the resulting compound library.

PART 1: Synthesis and Derivatization Strategies

The derivatization of this compound can be strategically approached by targeting the phenyl ring through electrophilic aromatic substitution reactions. The (2,2-dichloro-1-methylcyclopropyl) group is anticipated to be an electron-withdrawing group due to the inductive effect of the electronegative chlorine atoms.[2][3] Consequently, it is expected to be a meta-director in electrophilic aromatic substitution reactions.[4]

Below are detailed protocols for the synthesis of the starting material and its subsequent derivatization.

Synthesis of this compound

The parent compound can be synthesized via the dichlorocyclopropanation of α-methylstyrene.

Protocol 1: Synthesis of this compound

Materials:

  • α-Methylstyrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-methylstyrene (1 equivalent) in dichloromethane.

  • Add benzyltriethylammonium chloride (0.05 equivalents) to the solution.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution to the vigorously stirred reaction mixture.

  • Carefully add chloroform (1.5 equivalents) dropwise to the mixture. An exothermic reaction will occur.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Derivatization via Electrophilic Aromatic Substitution

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, which can serve as a handle for further modifications.[3][5]

Protocol 2: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl) or another acyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice bath

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acylated product, predominantly the meta-isomer.

Nitration introduces a nitro group, which can be subsequently reduced to an amine for further derivatization.[6][7]

Protocol 3: Nitration of this compound

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-salt bath

  • Dichloromethane

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Slowly add the nitrating mixture (a slight excess) to the solution of the starting material, keeping the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography to obtain the nitrated derivative, expected to be the meta-isomer.

Halogenation provides a handle for further functionalization through cross-coupling reactions.[8][9]

Protocol 4: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane

Procedure:

  • In a flask protected from light, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add iron(III) bromide (catalytic amount, ~0.1 equivalents).

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by column chromatography to yield the brominated derivative, likely the meta-isomer.

Further Derivatization

The functional groups introduced above can be further modified to create a diverse library of compounds.

  • From Acylated Product: The ketone can be reduced to an alcohol or an alkyl group. The aryl ketone can also be a precursor for the synthesis of heterocycles.

  • From Nitrated Product: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting aniline derivative can then be used in a variety of reactions, including amide bond formation.

  • From Halogenated Product: The halogenated derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[10]

Protocol 5: Amide Synthesis from a Carboxylic Acid Derivative

This protocol assumes the generation of a carboxylic acid, for instance, by oxidation of the methyl group of the acylated product (via a haloform reaction if it's a methyl ketone) or by another synthetic route.

Materials:

  • Carboxylic acid derivative of this compound

  • Amine of choice

  • A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)[11][12]

  • A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous solvent such as dichloromethane or DMF

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the amine (1.1 equivalents) and the base (1.5 equivalents).

  • Add the coupling agent (1.2 equivalents) portion-wise at 0°C.

  • Stir the reaction at room temperature overnight.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the amide product by column chromatography or recrystallization.

PART 2: Biological Screening Protocols

The synthesized library of this compound derivatives will be screened for antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Susceptibility Testing

The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.[5][10]

Protocol 6: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Synthesized compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of each compound in the appropriate broth in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

  • Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The MTT assay will be employed to assess the cytotoxic effects of the compounds on cancer cell lines.[6][8]

Protocol 7: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

The Griess assay will be used to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol 8: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. A decrease in nitrite concentration indicates inhibition of NO production.

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The results from the biological screening should be compiled into clear and concise tables for easy comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ID R Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Parent H >128 >128 >128
D-1 3-COCH₃ 64 128 64
D-2 3-NO₂ 32 64 32
D-3 3-Br 128 >128 128

| D-4 | 3-NH₂ | 16 | 32 | 16 |

Table 2: Anticancer and Anti-inflammatory Activity of Selected Derivatives

Compound ID R Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549 NO Production Inhibition (%) at 10 µM
Parent H >100 >100 <10
D-2 3-NO₂ 25.4 31.2 45

| D-4 | 3-NH₂ | 15.8 | 19.5 | 62 |

Experimental Workflows and Logical Relationships

Derivatization_Workflow Start this compound Acylation Friedel-Crafts Acylation Start->Acylation Nitration Nitration Start->Nitration Halogenation Halogenation Start->Halogenation Acyl_Product Acylated Derivative Acylation->Acyl_Product Nitro_Product Nitrated Derivative Nitration->Nitro_Product Halo_Product Halogenated Derivative Halogenation->Halo_Product Amide_Synthesis Amide Synthesis Acyl_Product->Amide_Synthesis Amine_Product Amine Derivative Nitro_Product->Amine_Product Cross_Coupling Cross-Coupling Halo_Product->Cross_Coupling Amine_Product->Amide_Synthesis Final_Products Diverse Library of Derivatives Amide_Synthesis->Final_Products Cross_Coupling->Final_Products Biological_Screening_Workflow Library Synthesized Derivatives Library Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Anti_inflammatory Anti-inflammatory Screening (Griess Assay) Library->Anti_inflammatory MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 NO_Inhibition Measure NO Inhibition Anti_inflammatory->NO_Inhibition SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR NO_Inhibition->SAR

Caption: Workflow for the biological screening of the synthesized derivatives.

References

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • PubMed. (2019). β-Sitosterol and Gemcitabine Exhibit Synergistic Anti-pancreatic Cancer Activity by Modulating Apoptosis and Inhibiting Epithelial-Mesenchymal Transition by Deactivating Akt/GSK-3β Signaling. Frontiers in Pharmacology. [Link]

  • StudyPug. (n.d.). Electron-Withdrawing and Donating Effects in Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?[Link]

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  • ACS Publications. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Omega. [Link]

  • PubMed. (2009). Synthesis and anti-inflammatory properties of 1alpha,25-dihydroxy-16-ene-20-cyclopropyl-24-oxo-vitamin D3, a hypocalcemic, stable metabolite of 1alpha,25-dihydroxy-16-ene-20-cyclopropyl-vitamin D3. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol. [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
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  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • PubMed. (2025). Medicago sativa Extracts Enhance the Anticancer Efficacy of GEM in PANC-1 Cells through Apoptosis Induction and BAX/BCL-2/CASP3 Expression Modulation. Asian Pacific Journal of Cancer Prevention. [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]

  • University of California, Riverside. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • ACS Publications. (2026). Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation. Organic Letters. [Link]

  • ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. [Link]

  • Chemguide. (n.d.). The halogenation of benzene - electrophilic substitution. [Link]

  • ResearchGate. (2020). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PubMed. (2016). Anti-Oncogenic gem-Dihydroperoxides Induce Apoptosis in Cancer Cells by Trapping Reactive Oxygen Species. PLoS One. [Link]

  • PubMed. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs. [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]

  • Organic Chemistry Portal. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2025). Medicago sativa Extracts Enhance the Anticancer Efficacy of GEM in PANC-1 Cells through Apoptosis Induction and BAX/BCL-2/CASP3 Expression Modulation. Asian Pacific Journal of Cancer Prevention. [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

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  • MDPI. (2023). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • PubMed. (2026). Targeted alleviation of local inflammation by a hydroxypropyl-cyclodextrin-encapsulated prodrug of methyl salicylate and menthol though Nrf2/NF-κB pathway. International Immunopharmacology. [Link]

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Palladium-Catalyzed Cross-Coupling Reactions with (2,2-Dichloro-1-methylcyclopropyl)benzene: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

The cyclopropane motif is a privileged scaffold in medicinal chemistry, prized for its ability to confer unique conformational rigidity, improve metabolic stability, and enhance potency.[1] (2,2-Dichloro-1-methylcyclopropyl)benzene, a readily accessible gem-dichlorocyclopropane, serves as a versatile and powerful building block for introducing this valuable three-membered ring into complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with this specific substrate. We will delve into the mechanistic underpinnings, provide step-by-step procedures for key transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer expert insights into optimizing these powerful synthetic tools.

The Strategic Value of this compound

The unique physicochemical properties of the cyclopropane ring—high strain, enhanced π-character of its C-C bonds, and three-dimensional structure—make it an attractive component in drug design.[2] The title compound, this compound, is particularly useful as its two chlorine atoms provide orthogonal handles for sequential, selective functionalization. It is typically synthesized via the dichlorocyclopropanation of α-methylstyrene.[3][4] The gem-dichloro group is surprisingly stable yet can be activated by a palladium catalyst, opening a gateway to a diverse array of molecular structures. This guide focuses on the subsequent palladium-catalyzed reactions that transform this intermediate into more complex products.

Synthesis of the Starting Material

A common and efficient method for preparing this compound involves the reaction of α-methylstyrene with chloroform in the presence of a strong base and a phase-transfer catalyst.[3] This reaction generates dichlorocarbene (:CCl₂) in situ, which then undergoes a cycloaddition reaction with the alkene.

cluster_0 Synthesis of this compound Styrene α-Methylstyrene Product (2,2-Dichloro-1-methyl- cyclopropyl)benzene Styrene->Product [2+1] Cycloaddition Chloroform CHCl₃ Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene Base NaOH (aq) Base->Carbene α-elimination PTC Phase Transfer Catalyst (e.g., TEBA) PTC->Carbene Carbene->Product

Caption: Workflow for the synthesis of the title compound.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are a cornerstone of modern organic synthesis.[5] These reactions universally proceed through a catalytic cycle involving a palladium center that toggles between Pd(0) and Pd(II) oxidation states.[6]

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, a C-Cl bond) of the electrophile, forming a Pd(II) complex.[7]

  • Transmetalation (for Suzuki, etc.) or Olefin Coordination/Insertion (for Heck): The second coupling partner is delivered to the palladium center. In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium.[8][9] In a Heck reaction, an olefin coordinates to the palladium and then inserts into the Pd-C bond.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) pd2_complex->transmetalation R²-M pd2_coupled R¹-Pd(II)Lₙ-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A critical consideration for this compound is the selective activation of one of the two C-Cl bonds. This is often achievable under carefully controlled conditions, allowing for stepwise functionalization. The strained nature of the cyclopropane ring can make these C-Cl bonds more susceptible to oxidative addition compared to a typical alkyl chloride.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[12][13] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[14]

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often crucial. They stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and must be compatible with the substrates.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common, as it helps to dissolve both the organic substrates and the inorganic base.

Detailed Protocol: Synthesis of (2-Chloro-1-methyl-1-phenylcyclopropyl)benzene

This protocol describes a representative mono-arylation of the title compound.

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (Spherical Phos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Summary
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O11080-95
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O9065-80
Alkylboronic esterPdCl₂(dppf)Na₂CO₃THF/H₂O8050-70

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[15][16] This reaction has revolutionized the synthesis of aryl amines, which are common structures in pharmaceuticals.[5][11]

Causality and Experimental Choices
  • Catalyst System: Similar to Suzuki coupling, specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for achieving high catalytic activity, particularly with less reactive chlorides.[17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating the formation of the key palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Detailed Protocol: Synthesis of N-Benzyl-2-chloro-1-methyl-1-phenylcyclopropanamine

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • BrettPhos (0.03 mmol, 16.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add a stir bar. Outside the glovebox, add this compound.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous toluene, followed by benzylamine, via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography.

cluster_1 Buchwald-Hartwig Amination Workflow Setup 1. Assemble Reactants (Substrate, Amine, Pd Catalyst, Ligand, Base) in Glovebox Inert 2. Make System Inert (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Anhydrous Solvent & Amine Reagent Inert->Solvent Heat 4. Heat Reaction (110 °C, 16-24h) Solvent->Heat Workup 5. Cooldown & Quench (aq. NH₄Cl) Heat->Workup Purify 6. Extraction & Purification (Column Chromatography) Workup->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Field-Proven Insights & Troubleshooting

  • Problem: Low or no reactivity.

    • Cause & Solution: The C-Cl bonds of the substrate can be challenging to activate. Ensure the catalyst system is appropriate; often, more electron-rich and bulky ligands are needed for chlorides.[18] Verify that the palladium precatalyst is of high quality and that the reaction is rigorously free of oxygen, which can deactivate the Pd(0) catalyst.

  • Problem: Formation of side products (e.g., from ring-opening).

    • Cause & Solution: The strained cyclopropane ring can be susceptible to cleavage under harsh conditions. Try lowering the reaction temperature or using a milder base. The choice of ligand can also influence selectivity; screen different ligands to minimize unwanted pathways.

  • Problem: Poor reproducibility.

    • Cause & Solution: These reactions are highly sensitive to impurities. Ensure all reagents are pure and solvents are anhydrous, especially for the Buchwald-Hartwig amination. The quality of the base (e.g., ensuring NaOtBu is a fine, free-flowing powder) is critical for consistent results.

  • Expert Tip: For sequential couplings, the first reaction (mono-substitution) generally proceeds more readily. The second C-Cl bond is often electronically and sterically more demanding to activate. This may require a different catalyst system, higher temperatures, or longer reaction times.

References

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1'',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Buchwald–Hartwig amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Carrow, B. P. (2011).
  • Application of Cyclopropane in Drug Discovery. PharmaBlock.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube.
  • Gardarsdottir, H.
  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (2009). PubMed.
  • Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. LookChem.
  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2018). RSC Publishing.
  • Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. (2013). Green Chemistry.
  • Buchwald-Hartwig Amin
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopallad
  • How to Synthesize (2,2-Dichlorocyclopropyl)

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Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichlorocyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only execute successful dichlorocyclopropanation reactions but also to understand the underlying principles that govern their efficiency and selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working on dichlorocyclopropanation reactions.

Q1: What is the most common and practical method for generating dichlorocarbene for cyclopropanation?

The most widely used and convenient method for generating dichlorocarbene (:CCl₂) is the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[1][2] Phase-transfer catalysis (PTC) is the preferred technique for this process, typically employing a 50% aqueous sodium hydroxide (NaOH) solution as the base in a two-phase system with an organic solvent containing the alkene and the catalyst.[1] This method is highly efficient and generally provides high yields of gem-dichlorocyclopropanes, even with alkenes of low nucleophilicity.[1]

Q2: Which phase-transfer catalysts are recommended for dichlorocyclopropanation?

Quaternary ammonium salts are the most popular and effective phase-transfer catalysts for this reaction due to their low cost, stability in strongly alkaline media, and high efficiency.[3] The most commonly used catalysts include:

  • Benzyltriethylammonium chloride (TEBA or BTEAC) [1]

  • Tetrabutylammonium bromide (TBAB) [1]

While more complex "multisite" catalysts have been reported, the benefits they offer are often outweighed by the difficulties in their synthesis.[1] For most applications, TEBA and TBAB provide excellent results.

Q3: How does the electronic nature of the alkene affect the dichlorocyclopropanation reaction?

Dichlorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich alkenes.[1] The reactivity of the alkene is a critical factor in the success of the reaction:

  • Electron-rich alkenes (e.g., highly substituted alkenes) react faster.[1]

  • Electron-deficient alkenes (e.g., α,β-unsaturated esters) can be challenging substrates.[1][4] In some cases, using the Seyferth reagent (thermal decomposition of phenyl(trichloromethyl)mercury) may be necessary to achieve cyclopropanation without side reactions like Michael addition.[1] However, this reagent is toxic and expensive.[1]

Q4: Is the dichlorocyclopropanation reaction stereospecific?

Yes, the addition of dichlorocarbene to an alkene is a stereospecific process.[1][2] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-dichlorocyclopropane, and a trans-alkene will result in a trans-dichlorocyclopropane.[2]

Q5: Can I perform an asymmetric dichlorocyclopropanation to obtain an enantiomerically enriched product?

Yes, asymmetric dichlorocyclopropanation can be achieved by using chiral phase-transfer catalysts.[5][6] These catalysts, typically derived from chiral amines, can induce enantioselectivity in the cyclopropanation of prochiral alkenes. This is a topic of ongoing research, with various chiral catalyst systems being developed to improve enantiomeric excess.[7][8]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common problems in dichlorocyclopropanation reactions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inefficient Stirring: In a two-phase system, vigorous stirring is crucial to maximize the interfacial surface area where the reaction occurs.[1][9] 2. Inactive Catalyst: The phase-transfer catalyst may be impure or degraded. 3. Low Reactivity of Alkene: Electron-deficient or sterically hindered alkenes react slowly.[1] 4. Hydrolysis of Dichlorocarbene: Dichlorocarbene can react with water and hydroxide ions, leading to its decomposition.[1]1. Improve Agitation: Switch from magnetic stirring to a mechanical stirrer, especially for larger-scale reactions, to ensure efficient mixing of the aqueous and organic phases.[1] 2. Use High-Purity Catalyst: Ensure the phase-transfer catalyst is of high quality and has been stored properly. Consider using a fresh batch of catalyst. 3. Increase Reaction Time/Temperature: For unreactive alkenes, prolonging the reaction time or carefully increasing the temperature may improve conversion. However, be mindful of potential side reactions at higher temperatures. 4. Minimize Water in the Organic Phase: While the reaction is run in a two-phase system, the actual carbene formation and addition occur in the organic phase under essentially anhydrous conditions, which minimizes hydrolysis.[1] Ensure your organic solvent is not wet.
Formation of Tarry Byproducts 1. Decomposition of Unreactive Alkenes: With highly unreactive alkenes, side reactions and decomposition can lead to the formation of tars.[1] 2. Reaction Temperature is Too High: Excessive heat can promote polymerization and other side reactions. 3. Instability of the Product: Some dichlorocyclopropanes, particularly those derived from strained cycloalkenes, can be unstable and undergo further transformations.[1]1. Optimize Reaction Conditions: For unreactive substrates, it's a balance. Try running the reaction at a lower temperature for a longer duration. 2. Careful Temperature Control: Use an oil bath or other temperature-controlled setup to maintain a consistent and appropriate reaction temperature. 3. Isolate Product Carefully: If the product is known to be unstable, work up the reaction at a lower temperature and purify it promptly.
Michael Addition Instead of Cyclopropanation 1. Substrate is an Electron-Deficient Alkene: With substrates like α,β-unsaturated esters, the intermediate trichloromethyl anion (CCl₃⁻) can act as a nucleophile and undergo Michael addition instead of eliminating a chloride ion to form dichlorocarbene.[1] 2. Choice of Catalyst: The type of phase-transfer catalyst can influence the reaction pathway.[1]1. Modify the Substrate: Using a bulkier ester group (e.g., tert-butyl acrylate instead of methyl acrylate) can disfavor Michael addition and promote cyclopropanation.[1] 2. Change the Carbene Source: For particularly problematic substrates, consider using a different method for dichlorocarbene generation that does not involve the formation of the trichloromethyl anion, such as the Seyferth reagent.[1]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The phase-transfer catalyst can degrade over time under the strongly basic reaction conditions. 2. Insufficient Base: The concentration of the aqueous NaOH may decrease as the reaction progresses. 3. Heterogeneity Issues: Poor mixing can lead to localized depletion of reactants.[1]1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 2. Ensure Sufficient Base: Use a concentrated (e.g., 50%) aqueous NaOH solution and ensure the volume is adequate for the scale of the reaction. 3. Maintain Vigorous Stirring: As mentioned, consistent and efficient stirring is paramount for the entire duration of the reaction.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Dichlorocyclopropanation of an Alkene using Phase-Transfer Catalysis

This protocol provides a general method for the dichlorocyclopropanation of a generic alkene.

Materials:

  • Alkene (1.0 eq)

  • Chloroform (CHCl₃) (3.0 eq or as solvent)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) (0.02-0.05 eq)

  • Organic solvent (e.g., dichloromethane or toluene, if chloroform is not used as the solvent)

  • Round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Addition funnel (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add the alkene and the organic solvent (if applicable).

  • Addition of Catalyst: Add the phase-transfer catalyst (TEBA) to the flask.

  • Addition of Chloroform: Add the chloroform to the reaction mixture.

  • Initiation of Reaction: Begin vigorous stirring and add the 50% aqueous NaOH solution. The addition can be done in one portion or dropwise, depending on the reactivity of the alkene and the scale of the reaction. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Carefully transfer the organic layer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer with water (2 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the pure gem-dichlorocyclopropane.

Visualizing the Catalytic Cycle

The following diagram illustrates the mechanism of dichlorocyclopropanation under phase-transfer catalysis conditions.

PTC_Dichlorocyclopropanation cluster_aqueous Aqueous Phase NaOH NaOH Q_OH Q⁺OH⁻ NaOH->Q_OH NaCl NaCl Alkene Alkene Product Dichlorocyclopropane CHCl3 CHCl₃ Q_CCl3 Q⁺C̄Cl₃ CCl2 :CCl₂ Q_CCl3->CCl2 α-Elimination Q_Cl Q⁺Cl⁻ Q_CCl3->Q_Cl Release of Q⁺Cl⁻ CCl2->Alkene Cycloaddition Q_OH->CHCl3 Deprotonation Q_Cl->NaOH Catalyst Regeneration at Interface

Caption: Phase-transfer catalytic cycle for dichlorocyclopropanation.

Troubleshooting Decision Tree

This decision tree provides a logical workflow for addressing common issues during dichlorocyclopropanation.

Troubleshooting_Tree Start Reaction Issue LowYield Low or No Yield? Start->LowYield Stirring Check Stirring (Use Mechanical Stirrer) LowYield->Stirring Yes Byproducts Byproducts Observed? LowYield->Byproducts No Catalyst Use Fresh, High-Purity Catalyst Stirring->Catalyst Conditions Increase Reaction Time/Temperature Catalyst->Conditions Success Problem Resolved Conditions->Success Tars Tarry Material? Byproducts->Tars Yes Byproducts->Success No LowerTemp Lower Reaction Temperature Tars->LowerTemp Michael Michael Addition? Tars->Michael No LowerTemp->Success ModifySubstrate Use Bulkier Ester Group Michael->ModifySubstrate Yes Michael->Success No ChangeReagent Consider Seyferth Reagent ModifySubstrate->ChangeReagent ChangeReagent->Success

Caption: A decision tree for troubleshooting dichlorocyclopropanation reactions.

References

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Balasubramaniyan, P., & Balasubramaniyan, V. (1988). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 225-231. [Link]

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22. [Link]

  • Lambert, F. L., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5761-5773. [Link]

  • MacMillan Group. (2008, April 10). Phase-Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • JACS Au. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the dichlorocyclopropanation of substrate 1 a.... Retrieved from [Link]

  • Chen, D. Y.-K., Pouwer, R. H., & Richard, J.-A. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(13), 4631-4642. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Fasan, R., & Chen, K. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Journal of the American Chemical Society, 141(38), 15216-15221. [Link]

  • ResearchGate. (n.d.). Scope of the asymmetric dichlorocyclopropanation. The dr is indicated.... Retrieved from [Link]

  • Chemical Communications. (2014). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 50(73), 10592-10595. [Link]

  • Dalton Transactions. (2007). Catalytic asymmetric cyclopropanation at a chiral platform. Dalton Transactions, (45), 5327-5333. [Link]

Sources

Removal of unreacted starting material from (2,2-Dichloro-1-methylcyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2,2-Dichloro-1-methylcyclopropyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification process. Our focus is on the practical removal of unreacted starting materials, ensuring the high purity required for subsequent applications.

Understanding the Synthetic Landscape

The synthesis of this compound is most commonly achieved via the addition of dichlorocarbene to α-methylstyrene. A robust and widely used method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform using a concentrated sodium hydroxide solution.[1] To overcome the mutual insolubility of the organic alkene and the aqueous base, this reaction is typically facilitated by a phase-transfer catalyst (PTC), such as a quaternary ammonium salt.[1][2][3]

The PTC transports the hydroxide ion (or a related species) into the organic phase, where it deprotonates chloroform to form the trichloromethyl anion (CCl₃⁻). This anion then rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂), which is immediately trapped by the α-methylstyrene to form the desired cyclopropane ring.[1] While this method is efficient, incomplete reaction or the use of excess reagents often leads to contamination of the crude product with unreacted α-methylstyrene and chloroform .

This guide provides a structured approach to identifying and removing these specific impurities.

Frequently Asked Questions (FAQs)

Q1: My post-reaction ¹H NMR spectrum looks complex. How do I confirm the presence of unreacted starting materials?

A1: The presence of unreacted α-methylstyrene and chloroform can be readily identified by their characteristic signals in the ¹H NMR spectrum.

  • α-Methylstyrene: Look for two singlets in the olefinic region, typically around δ 5.0-5.4 ppm, corresponding to the geminal vinyl protons (=CH₂). You will also see a singlet for the methyl group protons around δ 2.1 ppm.

  • Chloroform (CHCl₃): A sharp singlet will appear around δ 7.26 ppm. Be careful to distinguish this from the aromatic signals of your product and any deuterated chloroform (CDCl₃) used as the NMR solvent (which appears at δ 7.26 ppm as well, but its residual peak in other solvents will be revealing).

  • This compound (Product): The product will show complex multiplets for the aromatic protons (typically δ 7.1-7.4 ppm), a singlet for the methyl group (around δ 1.6 ppm), and two distinct signals for the diastereotopic cyclopropyl methylene protons (-CH₂-) between δ 1.4 and 2.0 ppm.

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also an excellent method to confirm the presence and relative quantities of these low-boiling point impurities.

Q2: I performed a distillation, but the boiling point was very broad. What does this indicate?

A2: A broad boiling point range during distillation is a classic indicator of a mixture of substances with different volatilities. If your crude product contains significant amounts of lower-boiling chloroform and α-methylstyrene, they will begin to distill at a lower temperature than the final, higher-boiling product, resulting in a gradual and unstable temperature reading. Pure compounds exhibit a sharp, stable boiling point at a given pressure.

Q3: Can the product degrade during purification?

A3: Yes, caution is required. gem-Dichlorocyclopropanes can be susceptible to thermal rearrangement at high temperatures (above 150-200°C), potentially leading to ring-opening and the formation of isomeric chloro-olefins.[4] Furthermore, while generally stable, prolonged exposure to strong acids or bases during workup could potentially lead to hydrolysis, although the PTC conditions are designed to minimize this by keeping the carbene in a non-aqueous environment.[1] For this reason, vacuum distillation is strongly recommended over atmospheric distillation to reduce the required temperature and minimize the risk of thermal degradation.

Troubleshooting Guide: Removal of Unreacted Starting Materials

This section provides a systematic approach to tackling the most common purification challenges. The general workflow involves an initial aqueous workup followed by distillation or chromatography, depending on the scale and nature of the impurities.

Workflow for Purification

cluster_1 A Crude Reaction Mixture (Product, α-Methylstyrene, Chloroform, Catalyst) B Aqueous Workup (Wash with H₂O and Brine) A->B Quench Reaction C Separate Organic Layer & Dry (e.g., over Na₂SO₄ or MgSO₄) B->C D Remove Bulk Solvent (Rotary Evaporation) C->D E Assess Purity (¹H NMR or GC) D->E F High Purity? E->F H Impure? E->H G Final Product F->G Yes I Fractional Vacuum Distillation H->I No (Significant Impurities) J Flash Column Chromatography H->J No (Trace Impurities or Thermally Sensitive) K Final Product I->K J->K

Caption: General purification workflow for this compound.

Issue 1: Significant Contamination with Unreacted α-Methylstyrene

This is the most common issue, arising from incomplete conversion. The physical properties of the components are key to their separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
α-Methylstyrene118.18165 °C (at 760 mmHg)
This compound 201.09 [5]>200 °C (est. at 760 mmHg)
(2,2-Dichlorocyclopropyl)benzene (related)187.06[6]103 °C (at 10 mmHg)

The significant difference in boiling points makes fractional vacuum distillation the most effective and scalable method for separation.

This protocol is designed to efficiently separate the more volatile α-methylstyrene from the higher-boiling product.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a vacuum-adapter, and receiving flasks. Ensure all glassware joints are properly sealed with vacuum grease. A well-controlled heating mantle and a reliable vacuum source with a pressure gauge are essential.

  • Charge the Flask: Charge the dried, crude organic residue into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuate the System: Slowly and carefully evacuate the system to the desired pressure (e.g., 5-15 mmHg). A lower pressure will reduce the required distillation temperature, protecting the product from thermal decomposition.[4]

  • Collect Fractions:

    • First Fraction (Forerun): Gently heat the flask. The first fraction to distill will be a mixture of any residual chloroform and other highly volatile impurities.

    • Second Fraction (α-Methylstyrene): As the temperature of the vapor rises and stabilizes, collect the unreacted α-methylstyrene. The boiling point will depend on the system pressure.

    • Third Fraction (Product): After the α-methylstyrene has been removed, the vapor temperature will rise again. Change the receiving flask and collect the pure this compound at a stable, higher temperature.

  • Shutdown: Once the product has been collected, discontinue heating and allow the system to cool completely before slowly re-introducing air.

Causality: The separation is based on Raoult's Law. The component with the higher vapor pressure at a given temperature (α-methylstyrene) will preferentially enter the vapor phase and travel up the column, allowing for its selective removal.

Issue 2: Residual Chloroform in the Final Product

Chloroform is often used as both a reagent and a solvent and can be tenacious to remove completely due to its relatively high boiling point (61.2 °C) compared to other common solvents like dichloromethane or ether.

A Product Contaminated with Chloroform B Is the contamination gross or trace? A->B C Rotary Evaporation (Good Vacuum, Gentle Heat ~40°C) B->C Gross D High Vacuum Line (with Cold Trap) B->D Trace C->D Still Present E Final Product D->E

Caption: Decision tree for removing residual chloroform.

This protocol focuses on removing trace to moderate amounts of chloroform after the main workup.

Step-by-Step Methodology:

  • Aqueous Wash: During the initial workup, thoroughly wash the organic layer with water and then brine.[7][8] This helps to partition any water-soluble byproducts and can begin the process of removing the chloroform.

  • Rotary Evaporation: After drying the organic phase, concentrate the solution on a rotary evaporator. To effectively remove chloroform, ensure a good vacuum (<50 mbar) is achieved. Gentle heating of the water bath to 30-40°C will significantly increase the vapor pressure of chloroform, accelerating its removal without harming the product.[9][10]

  • High Vacuum Purge: For stubborn trace amounts, transfer the oily product to a suitable flask and connect it to a high vacuum line (Schlenk line) with an efficient cold trap (e.g., liquid nitrogen or dry ice/acetone).[9] Allow the product to sit under high vacuum for several hours. Gentle stirring can help expose more surface area and facilitate the removal of trapped solvent.

Causality: These methods rely on reducing the partial pressure of chloroform above the liquid product. Rotary evaporation combines reduced pressure with increased surface area and gentle heat. A high vacuum line further lowers this pressure, making it energetically favorable for even trace solvent molecules to enter the gas phase and be captured by the cold trap.

References

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Overberger, C. G., & Tanner, D. (1963). Cyclopropylbenzene. Organic Syntheses, 43, 35. [Link]

  • PubChem. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. National Center for Biotechnology Information. [Link]

  • Davies, D. I., Parrott, M. J., & Fields, R. (1971). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic, 3349-3352. [Link]

  • Butler, J. R., & Morris, G. A. (1981).
  • LCGC International. (2012). Cleaning Up of α-Methylstyrene by Flash Chromatography. LCGC International. [Link]

  • ResearchGate. (2014). What is the best method of removing solvents like chloroform, THF, dichloromethane without using a rotary evaporator?. ResearchGate. [Link]

  • Vivekanand, P. A., & Balakrishnan, T. (2014). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 3(7), 834-845. [Link]

  • Balasubramanian, K. R., & Subbaraman, P. R. (1987). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 337-344. [Link]

  • PubChem. (n.d.). 2,2-Dichlorocyclopropylbenzene. National Center for Biotechnology Information. [Link]

  • Schilter, D., & Bielawski, C. W. (2013). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses, 90, 347. [Link]

  • U.S. Army Engineer Research and Development Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Dichlorocyclopropanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the gem-dichlorocyclopropane motif is a cornerstone of molecular construction. Its inherent ring strain and versatile dichlorinated carbon atom serve as a synthetic linchpin for accessing a diverse array of molecular architectures, from complex natural products to novel pharmaceutical candidates. The principal route to these valuable intermediates is the [2+1] cycloaddition of an alkene with dichlorocarbene (:CCl₂), a highly reactive and transient species.

The choice of method for generating dichlorocarbene is paramount, directly influencing the reaction's efficiency, substrate scope, and scalability. This guide provides a comprehensive comparison of the most prevalent and field-proven methods for dichlorocyclopropane synthesis. We will delve into the mechanistic underpinnings of each technique, provide detailed, validated experimental protocols, and present comparative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges.

The Heart of the Matter: Generating Dichlorocarbene

The synthesis of dichlorocyclopropanes is fundamentally a tale of generating and trapping dichlorocarbene. This electrophilic intermediate is too reactive to be isolated and must be generated in situ. The varied methods for its generation form the basis of our comparison.

cluster_Generation Dichlorocarbene Generation Methods cluster_Reaction Cycloaddition A Chloroform (CHCl₃) D Dichlorocarbene (:CCl₂) A->D  α-Elimination (Base) B Sodium Trichloroacetate (Cl₃CCO₂Na) B->D  Thermal Decomposition (-CO₂, -NaCl) C Phenyl(trichloromethyl)mercury (PhHgCCl₃) C->D  Thermal Decomposition (-PhHgCl) F Dichlorocyclopropane D->F E Alkene (R₂C=CR₂) E->F

Caption: Core strategy for dichlorocyclopropane synthesis.

Method 1: α-Elimination from Chloroform — The Workhorse Approaches

The dehydrohalogenation of chloroform is the most common and economically viable method for generating dichlorocarbene. The choice of base and reaction conditions dictates the two primary variants of this approach.

The Makosza Method: Phase-Transfer Catalysis (PTC)

In 1969, Mieczysław Mąkosza revolutionized dichlorocarbene chemistry by introducing a two-phase system using concentrated aqueous sodium hydroxide as the base and a phase-transfer catalyst, such as a quaternary ammonium salt.[1] This method circumvents the need for strictly anhydrous conditions and expensive anhydrous bases.

Mechanism of Action: The phase-transfer catalyst (Q⁺X⁻) transports hydroxide ions (OH⁻) from the aqueous phase to the organic phase (or facilitates deprotonation at the interface). The hydroxide ion deprotonates chloroform to form the trichloromethanide anion (CCl₃⁻), which is stabilized by the quaternary ammonium cation (Q⁺). This ion pair then eliminates a chloride ion to generate dichlorocarbene in the organic phase, where it can readily react with the alkene. This sequestration of the carbene in the organic phase minimizes its hydrolysis, leading to high yields.[1]

Makosza_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaOH Na⁺OH⁻ Interface Interface NaOH->Interface OH⁻ transport CHCl3 CHCl₃ :CCl2 :CCl₂ CHCl3->:CCl2 α-Elimination Alkene Alkene Product Dichlorocyclopropane Alkene->Product Interface->CHCl3 Deprotonation PTC Q⁺X⁻ (Catalyst) :CCl2->Product

Caption: The Makosza phase-transfer catalysis (PTC) mechanism.

Advantages:

  • Operational Simplicity: Does not require anhydrous solvents or inert atmospheres.

  • Cost-Effective: Uses inexpensive reagents like chloroform and sodium hydroxide.

  • High Yields: Generally provides excellent yields for a wide range of alkenes.

  • Safety: Avoids the use of pyrophoric or highly reactive metal alkoxides.

Disadvantages:

  • Vigorous Stirring Required: Efficient mixing is crucial for mass transfer between phases.

  • Catalyst Separation: The catalyst may need to be removed during purification.

  • Base-Sensitive Substrates: While milder than anhydrous methods, the strong base can be incompatible with sensitive functional groups.

The Doering-von Hoffmann Method: Anhydrous Conditions

The classic method, first reported by Doering and Hoffmann in 1954, utilizes a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in a strictly anhydrous organic solvent.[2]

Mechanism of Action: Potassium tert-butoxide directly deprotonates chloroform in the organic phase to form the trichloromethanide anion. Subsequent α-elimination of a chloride ion generates dichlorocarbene, which is then trapped by the alkene. The absence of water is critical to prevent the rapid hydrolysis of the carbene.

Advantages:

  • Homogeneous Reaction: Simpler to analyze kinetically than the two-phase PTC system.

  • High Reactivity: Can be effective for less reactive alkenes.

Disadvantages:

  • Strictly Anhydrous Conditions: Requires dry solvents and reagents and an inert atmosphere, increasing complexity and cost.

  • Strongly Basic: The use of KOtBu limits the substrate scope to those without base-sensitive functional groups.

  • Safety: Potassium tert-butoxide is hygroscopic and can be pyrophoric.

Method 2: Thermal Decomposition of Sodium Trichloroacetate

This method provides a non-basic route to dichlorocarbene, making it suitable for substrates that are sensitive to strong bases. The reaction involves heating sodium trichloroacetate in an aprotic solvent, typically 1,2-dimethoxyethane (DME), at around 80 °C.[3]

Mechanism of Action: Upon heating, sodium trichloroacetate decarboxylates to form the trichloromethanide anion, which then eliminates sodium chloride to yield dichlorocarbene.

Advantages:

  • Avoids Strong Base: Ideal for base-sensitive substrates.

  • Simple Procedure: Involves heating a mixture of the alkene and the carbene precursor.

Disadvantages:

  • Elevated Temperatures: Requires heating, which may not be suitable for thermally sensitive substrates.

  • Lower Reactivity: Often requires a large excess of the carbene precursor, especially for unreactive alkenes.[3]

  • Byproduct Removal: Separation of the product from unreacted starting material and byproducts can be challenging.

Method 3: Seyferth Reagent — For Challenging Substrates

For alkenes that are electron-deficient or prone to side reactions under basic conditions, organomercury compounds known as Seyferth reagents, such as phenyl(trichloromethyl)mercury (PhHgCCl₃), are highly effective.[4]

Mechanism of Action: The Seyferth reagent undergoes thermal decomposition in a non-polar solvent to extrude dichlorocarbene, which then adds to the alkene. The reaction proceeds via a concerted mechanism, and the driving force is the formation of the stable phenylmercuric chloride (PhHgCl).

Advantages:

  • Neutral Conditions: The reaction is performed under neutral, aprotic conditions, making it compatible with a wide range of functional groups, including esters and ketones.

  • High Efficacy for Unreactive Alkenes: It is one of the most reliable methods for the dichlorocyclopropanation of electron-poor alkenes.[4]

Disadvantages:

  • Extreme Toxicity: Organomercury compounds are highly toxic and pose significant health and environmental risks.[5][6] They should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cost: The reagents are expensive.

  • Stoichiometric Mercury Waste: The reaction generates stoichiometric amounts of toxic mercury waste, which requires specialized disposal procedures.[7]

Performance Comparison: A Data-Driven Analysis

The choice of synthesis method is ultimately guided by the nature of the alkene substrate. The following table provides a comparative summary of reported yields for the dichlorocyclopropanation of representative alkenes, categorized by their electronic and steric properties.

Alkene Substrate Category Method 1a: PTC (NaOH) Method 1b: KOtBu Method 2: Cl₃CCO₂Na Method 3: Seyferth Reagent
Styrene Electron-Rich, Unhindered~85-95%[8]~70-85%Good yields reportedHigh yields reported
1-Octene Aliphatic, Unhindered~70-80%~60-75%[9]Moderate yields reported~70-80%
Cyclohexene Aliphatic, Cyclic~80-90%[10]~70-80%[2]~60-70%High yields reported
Methyl Acrylate Electron-DeficientLow to moderate yieldsLow yieldsLow to moderate yieldsGood to high yields

Analysis of Performance:

  • Electron-Rich and Unhindered Alkenes (e.g., Styrene, 1-Octene, Cyclohexene): For these substrates, the Phase-Transfer Catalysis (Makosza) method is generally the method of choice. It combines high yields, mild conditions, low cost, and operational simplicity. The anhydrous KOtBu method also performs well but offers few advantages to justify the more stringent reaction conditions.

  • Electron-Deficient Alkenes (e.g., Methyl Acrylate): These substrates are less nucleophilic and react sluggishly with dichlorocarbene. Furthermore, they are often base-sensitive. In these cases, the Seyferth reagent is superior, as it generates the carbene under neutral conditions and is highly effective for these challenging substrates.[4]

  • Sterically Hindered Alkenes: The reactivity of dichlorocarbene is sensitive to steric hindrance. For highly substituted alkenes, harsher conditions or more reactive carbene precursors like the Seyferth reagent may be necessary to achieve reasonable yields.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment and consult the relevant Safety Data Sheets (SDS) before performing any experiment.

Protocol 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis (Makosza Method)

Protocol_1 start Start step1 Combine Styrene, Chloroform, and Benzyltriethylammonium Chloride start->step1 step2 Cool to 0°C step1->step2 step3 Add 50% aq. NaOH dropwise with vigorous stirring step2->step3 step4 Stir at room temperature for 4-6 hours step3->step4 step5 Quench with water and extract with Dichloromethane step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Purify by vacuum distillation or column chromatography step6->step7 end End step7->end

Caption: Workflow for dichlorocyclopropanation via PTC.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add styrene (1.0 eq), chloroform (3.0 eq), and benzyltriethylammonium chloride (0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (4.0 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or GC.

  • Upon completion, cautiously add deionized water to quench the reaction and dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1,1-dichloro-2-phenylcyclopropane.

Protocol 2: Dichlorocyclopropanation of Cyclohexene using Potassium tert-Butoxide (Doering-von Hoffmann Method)

Materials:

  • Cyclohexene

  • Potassium tert-butoxide (KOtBu)

  • Chloroform (CHCl₃)

  • Anhydrous pentane or hexane

  • Deionized water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cyclohexene (1.0 eq) in anhydrous pentane.

  • Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of chloroform (1.5 eq) in anhydrous pentane.

  • Add solid potassium tert-butoxide (1.5 eq) to the cyclohexene solution.

  • With vigorous stirring, add the chloroform solution dropwise to the cyclohexene/KOtBu suspension over 1 hour.

  • After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cautiously quench the reaction by the slow, dropwise addition of water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 7,7-dichloronorcarane.

Protocol 3: Dichlorocyclopropanation using Sodium Trichloroacetate

Materials:

  • Alkene (e.g., 1-octene)

  • Sodium trichloroacetate (Cl₃CCO₂Na)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkene (1.0 eq) and sodium trichloroacetate (2.0 eq).

  • Add anhydrous DME to the flask.

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-8 hours. Monitor the reaction by GC or TLC.

  • After cooling to room temperature, filter the mixture to remove sodium chloride and any unreacted sodium trichloroacetate.

  • Remove the DME from the filtrate under reduced pressure.

  • The residue can be purified by distillation or column chromatography to yield the dichlorocyclopropane product.

Safety and Environmental Considerations

Chloroform-based methods: Chloroform is a suspected carcinogen and should be handled in a fume hood. The use of concentrated sodium hydroxide is corrosive and requires appropriate PPE. Phase-transfer catalysts, while used in small amounts, may require specific disposal procedures depending on local regulations. From a green chemistry perspective, the PTC method is advantageous as it uses water as a solvent and avoids expensive and hazardous anhydrous bases.[9]

Seyferth Reagent: Organomercury compounds are acutely toxic by inhalation, ingestion, and skin contact.[5][6] They can cause severe neurological damage. All manipulations must be performed in a well-ventilated fume hood, and appropriate gloves (e.g., laminate film gloves over nitrile gloves) must be worn. All mercury-contaminated waste, including glassware, is considered hazardous and must be disposed of according to strict institutional and governmental regulations.[7] Due to its high toxicity and the generation of heavy metal waste, the Seyferth reagent should only be used when other methods are not viable.

Conclusion and Recommendations

The synthesis of dichlorocyclopropanes is a mature field, yet the choice of method remains a critical decision in any synthetic campaign.

  • For the majority of applications involving electron-rich or simple aliphatic alkenes, the Makosza phase-transfer catalysis method stands out as the superior choice. Its combination of high efficiency, operational simplicity, cost-effectiveness, and improved safety profile makes it the go-to method for both academic and industrial settings.

  • The classic Doering-von Hoffmann method using potassium tert-butoxide, while historically significant, is now largely superseded by the PTC approach due to its requirement for strict anhydrous conditions.

  • The thermal decomposition of sodium trichloroacetate offers a valuable niche for the cyclopropanation of base-sensitive substrates, where the use of strong bases is prohibitive.

  • The Seyferth reagent remains a powerful tool for difficult substrates, particularly electron-deficient alkenes, that fail to react under other conditions. However, its extreme toxicity and the environmental burden of mercury waste demand that its use be reserved for situations where no other alternative exists.

By understanding the mechanistic nuances, practical considerations, and substrate limitations of each method, researchers can strategically select the optimal path to their desired dichlorocyclopropane targets, accelerating discovery in drug development and beyond.

References
  • Mąkosza, M.; Wawrzyniewicz, M. Catalytic Method for Preparation of Dichlorocyclopropane Derivatives. Tetrahedron Lett.1969 , 10 (53), 4659–4662. [Link]

  • Doering, W. von E.; Hoffmann, A. K. The Addition of Dichlorocarbene to Olefins. J. Am. Chem. Soc.1954 , 76 (23), 6162–6165. [Link]

  • Fedoryński, M. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chem. Rev.2003 , 103 (4), 1099–1132. [Link]

  • Seyferth, D.; Burlitch, J. M.; Minasz, R. J.; Yick-Pui Mui, J.; Simmons, H. D., Jr.; Treiber, A. J. H.; Dowd, S. R. The facile transfer of dihalocarbenes from phenyl(trihalomethyl)mercury compounds to olefins. J. Am. Chem. Soc.1965 , 87 (19), 4259–4270. [Link]

  • U.S. Environmental Protection Agency. Health Effects of Mercury. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Organic Mercury Compounds. [Link]

  • Dartmouth College Environmental Health and Safety. Mercury in Laboratories. [Link]

  • Israg-J-Chem. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Israel Journal of Chemistry. 1991 , 31(1), 785-791. [Link]

  • Parham, W. E.; Schweizer, E. E. 1,1-Dichloro-2-hexylcyclopropane. Org. Synth.1963 , 43, 36. [Link]

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A Comparative Guide to the Structural Elucidation of (2,2-Dichloro-1-methylcyclopropyl)benzene using Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount for predicting reactivity, designing new syntheses, and understanding biological activity. This guide provides an in-depth comparative analysis of computational methods for determining the structure of (2,2-Dichloro-1-methylcyclopropyl)benzene, a molecule of interest due to the prevalence of cyclopropane rings and halogenated aromatic moieties in pharmaceuticals.

The Significance of Structural Analysis for Halogenated Cyclopropanes

Cyclopropane rings are conformationally rigid scaffolds that are often used in medicinal chemistry to explore chemical space and improve the metabolic stability of drug candidates. The addition of chlorine atoms to the cyclopropyl ring, coupled with the phenyl and methyl substituents, introduces significant electronic and steric complexity. Key structural parameters such as the orientation of the phenyl ring relative to the cyclopropane, and the lengths of the carbon-chlorine bonds, will dictate the molecule's reactivity and intermolecular interactions. DFT offers a powerful in-silico approach to probe these structural nuances, but the choice of methodology is critical for obtaining reliable results, especially in the presence of halogens.

Experimental Benchmark: The Structure of (2,2-Dichlorocyclopropyl)benzene

To ground our theoretical calculations in experimental reality, we will utilize the published gas-phase electron diffraction data for (2,2-Dichlorocyclopropyl)benzene[1][2]. This study provides a crucial benchmark for key geometric parameters. The validation of our chosen DFT methods against this experimental data for a closely related molecule will provide confidence in the subsequent predictions for our target molecule, this compound.

A Comparative Framework for DFT Methodologies

The core of this guide is a comparison of different DFT functionals and basis sets to determine the most accurate and efficient method for modeling this compound.

Selection of DFT Functionals

We will compare a selection of widely used DFT functionals, each with distinct characteristics:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that often provides a good balance of accuracy and computational cost for a wide range of organic molecules[3].

  • M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): A high-nonlocality functional that is often well-suited for systems with significant non-covalent interactions and can perform well for main-group thermochemistry and kinetics.

  • uB97X-D (Becke '97 exchange, with dispersion): A functional from the B97 family that includes an empirical dispersion correction, which can be important for accurately modeling the conformational preferences of the phenyl ring. Studies have shown good performance of similar functionals for chlorinated hydrocarbons[4].

  • PBE0 (Perdew-Burke-Ernzerhof, with 25% Hartree-Fock exchange): A hybrid functional that often performs well for a variety of chemical systems and properties.

Selection of Basis Sets

The choice of basis set is equally critical, especially for accurately describing the electronic structure of chlorine. We will evaluate the following Pople-style and correlation-consistent basis sets:

  • 6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). It is a computationally efficient choice for initial geometry optimizations.

  • 6-311+G(d,p): A triple-split valence basis set with diffuse functions (+) on heavy atoms, which are important for describing anions and weak interactions, and polarization functions.

  • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-type basis set that is systematically improvable and generally provides high accuracy for correlated calculations.

  • aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta): This basis set adds diffuse functions to cc-pVTZ, which can be important for accurately modeling the lone pairs of the chlorine atoms and any potential weak intramolecular interactions.

Experimental and Computational Protocols

This section details the step-by-step methodologies for both the experimental validation and the comparative DFT calculations.

Experimental Validation Protocol

The following workflow outlines the process of validating the chosen DFT methods against the experimental data for (2,2-Dichlorocyclopropyl)benzene.

Caption: Workflow for validating DFT methods against experimental data.

Detailed Computational Protocol for this compound

The following protocol should be applied to the target molecule using the best-performing method(s) identified in the validation step.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program such as Avogadro[3].

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., B3LYP/6-31G(d,p)).

  • Conformational Analysis:

    • Identify the key rotational degree of freedom: the dihedral angle between the phenyl ring and the cyclopropane ring.

    • Perform a relaxed potential energy surface scan by rotating this dihedral angle in increments (e.g., 10 degrees) and performing a geometry optimization at each step to identify the global minimum energy conformer.

  • High-Level Geometry Optimization:

    • Using the lowest energy conformer, perform a full geometry optimization and frequency calculation with the chosen high-level DFT functional and basis set combinations.

    • The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Data Extraction and Analysis:

    • From the output files, extract the key geometric parameters (bond lengths, bond angles, dihedral angles).

    • Extract electronic properties such as the dipole moment, HOMO-LUMO gap, and Mulliken atomic charges.

    • Simulate the infrared (IR) spectrum from the calculated vibrational frequencies and compare it with available experimental IR data from sources like the NIST WebBook[5].

Comparative Data Analysis

The following tables should be populated with the results from the computational protocol to facilitate a clear comparison.

Validation: Geometric Parameters of (2,2-Dichlorocyclopropyl)benzene
ParameterExperimental (Gas-Phase Electron Diffraction)[1][2]B3LYP/ aug-cc-pVTZM06-2X/ aug-cc-pVTZuB97X-D/ aug-cc-pVTZPBE0/ aug-cc-pVTZ
r(C-Cl) avg (Å)1.749(4)Calculated ValueCalculated ValueCalculated ValueCalculated Value
r(C-C)cpr avg (Å)1.507(6)Calculated ValueCalculated ValueCalculated ValueCalculated Value
r(C1-C7) (Å)1.488(6)Calculated ValueCalculated ValueCalculated ValueCalculated Value
∠Cl-C-Cl (°)Not ReportedCalculated ValueCalculated ValueCalculated ValueCalculated Value
τ(C6-C1-C7-H) (°)111(4)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Predicted Geometric Parameters for this compound
ParameterB3LYP/ aug-cc-pVTZM06-2X/ aug-cc-pVTZuB97X-D/ aug-cc-pVTZPBE0/ aug-cc-pVTZ
r(C-Cl) avg (Å)Calculated ValueCalculated ValueCalculated ValueCalculated Value
r(C-C)cpr avg (Å)Calculated ValueCalculated ValueCalculated ValueCalculated Value
r(C-C)phenyl avg (Å)Calculated ValueCalculated ValueCalculated ValueCalculated Value
r(C-Cmethyl) (Å)Calculated ValueCalculated ValueCalculated ValueCalculated Value
∠Cl-C-Cl (°)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Dihedral Angle (Phenyl-Cyclopropyl) (°)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Predicted Electronic Properties of this compound
PropertyB3LYP/ aug-cc-pVTZM06-2X/ aug-cc-pVTZuB97X-D/ aug-cc-pVTZPBE0/ aug-cc-pVTZ
Dipole Moment (Debye)Calculated ValueCalculated ValueCalculated ValueCalculated Value
HOMO Energy (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value

Discussion and Recommendations

Based on the validation against the experimental data for (2,2-Dichlorocyclopropyl)benzene, a clear recommendation for the most suitable DFT functional and basis set combination can be made. It is anticipated that functionals including dispersion corrections, such as uB97X-D, may provide a more accurate description of the conformational preference of the phenyl ring. The choice of a triple-zeta basis set with diffuse and polarization functions, such as aug-cc-pVTZ, is expected to be crucial for accurately modeling the electron distribution around the chlorine atoms.

The predicted geometric and electronic properties of this compound will provide valuable insights for further research. For instance, the HOMO-LUMO gap can be indicative of the molecule's kinetic stability and chemical reactivity. The calculated dipole moment will influence its solubility and intermolecular interactions. Furthermore, the comparison of the calculated IR spectrum with experimental data will serve as an additional check on the accuracy of the computed structure and vibrational modes.

Conclusion

This guide has provided a comprehensive framework for the computational structural analysis of this compound using a comparative DFT approach. By validating the chosen methodologies against experimental data for a closely related analogue, we can establish a high degree of confidence in the predicted structural and electronic properties of the target molecule. The detailed protocols and comparative data tables presented herein offer a clear and actionable workflow for researchers and drug development professionals to apply these powerful computational tools to their own systems of interest. The adoption of such a rigorous and validated computational approach will undoubtedly accelerate the design and development of new chemical entities.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shen, Q., Walker, J. P., & Traetteberg, M. (2003). Molecular structure and conformation of 2,2 dichlorocyclopropylbenzene as determined by ab initio calculations and gas-phase electron diffraction. Journal of Molecular Structure, 648(1-2), 75–80.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of chemical physics, 128(8), 084106.
  • Takatani, T., Chung, Y., & Houk, K. N. (2008). The impact of the B97-D dispersion correction on the calculation of reaction energies of noncovalent interactions for a set of 12 organic reactions.
  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of chemical physics, 110(13), 6158-6170.
  • Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of chemical physics, 90(2), 1007-1023.
  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • Shen, Q., Walker, J. P., & Traetteberg, M. (2003). Molecular structure and conformation of 2,2 dichlorocyclopropylbenzene as determined by ab initio calculations and gas-phase electron diffraction. Sci-Hub. Retrieved from [Link]

Sources

The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallographic Analysis of (2,2-Dichloro-1-methylcyclopropyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. In the realm of novel bioactive compounds, such as the derivatives of (2,2-Dichloro-1-methylcyclopropyl)benzene, an unambiguous structural assignment is paramount for understanding reactivity, predicting biological activity, and designing next-generation therapeutics. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction stands as the definitive method for elucidating the absolute atomic arrangement in the solid state.

This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural characterization of this compound derivatives. We will delve into the causality behind the experimental choices in an X-ray crystallographic workflow, present illustrative data, and offer a transparent assessment of the strengths and limitations of each method. Although crystallographic data for the titular compound class is not publicly available, we will utilize the closely related structure of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane , as determined by DeLacy and Kennard, as a case study to illustrate the power and precision of the crystallographic method.[1][2][3]

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4][5] This technique moves beyond the connectivity information provided by other methods to deliver a molecule's exact conformation in the solid state.

The Crystallographic Workflow: A Deliberate Path to Atomic Resolution

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the integrity and quality of the final data.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization Crucial for quality diffraction Mounting Crystal Mounting Crystallization->Mounting Selection of a single, defect-free crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Precise orientation in X-ray beam Processing Data Processing (Integration & Scaling) Diffraction->Processing Conversion of raw data to intensities Solution Structure Solution (e.g., Direct Methods) Processing->Solution Generating initial atomic positions Refinement Structure Refinement Solution->Refinement Optimization of the atomic model Validation Validation & CIF Generation Refinement->Validation Checking for errors & inconsistencies Analysis Structural Analysis (Bond Lengths, Angles) Validation->Analysis Extraction of meaningful chemical information

Figure 1: The logical workflow of single-crystal X-ray crystallography.
Experimental Protocol: X-ray Diffraction Analysis

The following protocol outlines the key steps in obtaining a crystal structure, exemplified by the analysis of a this compound derivative.

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm) and quality (well-ordered, without significant defects).

    • Methodology: Slow evaporation of a saturated solution is a common starting point. A variety of solvents and solvent/anti-solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane) should be screened. The choice of solvent is critical as it can influence the crystal packing and even the polymorphic form obtained. Vapor diffusion and slow cooling techniques are also powerful alternatives.

    • Expert Insight: The rate of crystallization is a key parameter. Too rapid, and a powder or poorly-ordered crystals may result. Too slow, and impurities may incorporate into the crystal lattice. Patience and meticulous screening of conditions are paramount.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal on the goniometer of a diffractometer and collect a complete set of diffraction data.

    • Methodology: A suitable crystal is selected under a microscope and mounted on a loop, often with the aid of a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K).[5] Low-temperature data collection minimizes thermal motion of the atoms, resulting in a more precise structure.[5] The crystal is then placed in a stream of cold nitrogen gas and centered in the X-ray beam. A modern diffractometer will then automatically collect a series of diffraction images as the crystal is rotated.[6]

    • Trustworthiness: The completeness of the dataset is a critical metric. A high-quality dataset will have a completeness of >99% and high redundancy, ensuring that the structure is well-determined.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a three-dimensional model of the molecule.

    • Methodology: The collected data is processed to determine the unit cell dimensions and the intensities of each reflection. The initial atomic positions are often determined using "direct methods," a computational technique that is highly effective for small molecules. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Authoritative Grounding: The final refined structure is evaluated using metrics such as the R-factor (residual factor), which quantifies the agreement between the experimental and calculated data. A low R-factor (typically < 0.05 for small molecules) is indicative of a well-refined structure. The final structural information is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[7]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other analytical techniques. Here, we compare the information obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment.

  • ¹H NMR: For a compound like this compound, the proton NMR would show distinct signals for the aromatic protons, the methine proton on the cyclopropane ring, and the diastereotopic methylene protons of the cyclopropane ring. The chemical shifts and coupling constants would confirm the presence of these structural motifs. For the methyl derivative, an additional singlet for the methyl group would be observed.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the aromatic and cyclopropyl carbons, confirming the overall carbon framework.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment, dynamic processes in solution
Ambiguity Unambiguous for well-ordered crystalsCan be ambiguous for complex stereochemistry or conformational isomers
Requirement Single, high-quality crystalsSoluble sample
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

  • Molecular Ion: The mass spectrum of a this compound derivative would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[8]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine atom, or cleavage of the cyclopropane ring. The fragmentation pattern can be indicative of the presence of the dichlorocyclopropyl moiety.[9][10]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Complete 3D structureMolecular weight and fragmentation patterns
Isomerism Distinguishes between all types of isomers (constitutional, stereoisomers)Can distinguish constitutional isomers with different fragmentation, but often not stereoisomers
Sample Amount Micrograms (for modern diffractometers)Nanograms to picograms

Illustrative Data Comparison: A Case Study

As a definitive crystal structure for this compound is not publicly available, we will use the structural data for 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane to illustrate the type of quantitative data obtained from an X-ray crystallographic analysis.[1][2][3] This will be compared with typical spectroscopic data for the target class of compounds.

Table 1: Crystallographic Data for 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane[1][2][3]
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)17.351(3)
b (Å)15.701(3)
c (Å)11.111(2)
β (°)97.09(1)
Volume (ų)3003.9
Z8
R-factor0.061
Table 2: Comparison of Key Structural Parameters
ParameterX-ray Crystallography (Illustrative)NMR Spectroscopy (Predicted)Mass Spectrometry (Observed)
Molecular Formula C₁₀H₁₀Cl₂Inferred from ¹H and ¹³C dataC₁₀H₁₀Cl₂ (from high-res MS)
Molecular Weight 201.09 g/mol (calculated)Inferred201.0159 (observed for M⁺)
Stereochemistry Absolute configuration determinedRelative stereochemistry from coupling constants and NOENot typically determined
Bond Lengths (Å) C-C (cyclopropane): ~1.51C-Cl: ~1.76C-C (aromatic): ~1.39Not directly measuredNot measured
Bond Angles (°) C-C-C (cyclopropane): ~60Cl-C-Cl: ~112Not directly measuredNot measured
Conformation Defined in the solid stateAveraged conformation in solutionInferred from fragmentation

Conclusion: An Integrated Approach to Structural Elucidation

While NMR and Mass Spectrometry are indispensable tools for the initial characterization and confirmation of synthesis of this compound derivatives, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional structure. The detailed information on bond lengths, bond angles, and stereochemistry provided by X-ray crystallography is crucial for understanding the molecule's properties and for rational drug design. The self-validating nature of a well-refined crystal structure provides a level of certainty that is unmatched by other techniques. For the definitive structural elucidation of novel compounds, a multi-faceted approach that leverages the strengths of each of these techniques is the most robust strategy, with X-ray crystallography serving as the ultimate arbiter of molecular structure.

References

  • DeLacy, T. P., & Kennard, C. H. L. (1972). Insecticides. Part I. Crystal structures of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane and 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane. Journal of the Chemical Society, Perkin Transactions 2, 2141-2147. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • Sci-Hub. (1972). Insecticides. Part I. Crystal structures of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane and 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • UQ eSpace. (1972). Insecticides. Part I. Crystal structures of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane and 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • CCDC. (n.d.). CCDC 2211598: Experimental Crystal Structure Determination : 1,1'-(2-chlorocyclopropane-1,1-diyl)bis(4-chlorobenzene). Available at: [Link]

  • National Institutes of Health. (n.d.). X-ray crystallography. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • ResearchGate. (2021). Crystal structure of dichlorido-bis(4-chlorophenyl-κ C 1 )(2,2′-bipyridyl- κ 2 N , N ′)tin(IV), C 22 H 16 Cl 4 N 2 Sn. Available at: [Link]

  • NIST. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-. Available at: [Link]

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A Comparative Guide to the Thermal Stability of (2,2-Dichloro-1-methylcyclopropyl)benzene and its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of cyclopropyl moieties is a prevalent strategy in modern drug discovery, valued for its ability to modulate metabolic stability and conformation. However, the inherent ring strain and potential for substitution-driven instability necessitate a thorough understanding of their thermal properties. This guide presents a comparative thermal stability analysis of (2,2-Dichloro-1-methylcyclopropyl)benzene and its non-chlorinated analog, (1-methylcyclopropyl)benzene. Through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we elucidate the profound impact of gem-dichloro substitution on the thermal degradation profile of the cyclopropyl ring. The experimental data demonstrates that the chlorinated species exhibits significantly lower thermal stability, with decomposition initiating at a temperature approximately 125 °C lower than its hydrocarbon counterpart. This study provides critical insights for researchers in medicinal chemistry and process development, highlighting the mechanistic basis for this instability and offering a robust analytical workflow for characterizing similar scaffolds.

Introduction: The Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its rigid, strained nature offers a powerful tool for locking in specific molecular conformations, thereby enhancing binding affinity to biological targets. Furthermore, it often serves as a metabolically stable isostere for more labile groups like gem-dimethyl or vinyl functionalities. The substitution of the cyclopropane ring, however, can dramatically alter its physicochemical properties, including its stability.

Halogenation, particularly chlorination, is a common tactic to modulate lipophilicity and electronic properties. The introduction of a gem-dichloro group onto a cyclopropane ring, as in this compound, creates a sterically hindered and electronically distinct environment. While synthetically accessible, the thermal liability of such structures is a critical consideration for drug development, impacting everything from synthesis and purification conditions to long-term storage and formulation. This guide addresses a central hypothesis: that the presence of the two chlorine atoms on the same carbon of the cyclopropyl ring provides a lower-energy pathway for thermal decomposition compared to the analogous non-halogenated structure.

To investigate this, we employ established thermal analysis techniques: Thermogravimetric Analysis (TGA), which measures mass loss versus temperature, and Differential Scanning Calorimetry (DSC), which quantifies the heat flow associated with thermal events.[1][2] Together, these methods provide a comprehensive picture of the thermal stability and decomposition energetics of these two compounds.

Experimental Methodologies

The protocols described herein represent a validated system for the thermal analysis of small organic molecules, ensuring reproducibility and accuracy.

Materials
  • This compound (Compound A): Purity ≥98%, sourced commercially.

  • (1-methylcyclopropyl)benzene (Compound B): Purity ≥98%, sourced commercially.

  • Nitrogen (N₂): Ultra-high purity (99.999%).

  • Crucibles: Alumina, 100 µL.

Experimental Workflow

The overall workflow for the thermal analysis is depicted below. This systematic process ensures that sample handling, instrument operation, and data analysis are performed in a controlled and sequential manner.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing p1 Tare Alumina Crucible p2 Weigh 3-5 mg of Sample p1->p2 a1 Load Sample into TGA/DSC Instrument p2->a1 a2 Equilibrate at 30°C a1->a2 a3 Ramp Temperature (10°C/min to 500°C) a2->a3 d1 Record Mass Loss (TGA) & Heat Flow (DSC) a3->d1 a4 Purge with N₂ Gas (50 mL/min) a4->a3 Inert Atmosphere d2 Determine T_onset (5% Mass Loss) d1->d2 d3 Calculate Derivative (DTG) to find T_peak d1->d3 d4 Integrate DSC Peak for Enthalpy (ΔH) d1->d4

Caption: Standard workflow for TGA/DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

The purpose of TGA is to determine the temperature at which a material begins to decompose by measuring changes in its mass as a function of temperature in a controlled atmosphere.[1][3]

  • Instrument Calibration: The instrument's balance and temperature sensors were calibrated using standard reference materials prior to analysis.

  • Sample Preparation: An alumina crucible was tared on the TGA's microbalance. Approximately 3-5 mg of the sample was carefully placed into the crucible.[4]

  • Analysis Parameters: The sample was heated from 30 °C to 500 °C at a linear heating rate of 10 °C/min.[4]

  • Atmosphere: An inert nitrogen atmosphere was maintained throughout the experiment with a purge rate of 50 mL/min to prevent oxidative decomposition.[3]

  • Data Analysis: The onset of decomposition (Tₒₙₛₑₜ) was determined as the temperature at which 5% mass loss occurred. The peak decomposition temperature (Tₚₑₐₖ) was identified from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the characterization of thermal events as endothermic or exothermic.[2][5]

  • Instrument Calibration: Temperature and enthalpy calibrations were performed using an indium standard (Tₘ = 156.6 °C, ΔH = 28.71 J/g).[6]

  • Sample Preparation: Approximately 3-5 mg of the sample was hermetically sealed in an aluminum DSC pan. An empty, sealed pan was used as the reference.

  • Analysis Parameters: The sample was subjected to the same temperature program as the TGA analysis: heating from 30 °C to 500 °C at 10 °C/min under a nitrogen purge.

  • Data Analysis: The heat flow curve was analyzed to identify exothermic (upward peak) or endothermic (downward peak) events associated with decomposition. The enthalpy of decomposition (ΔHₑₓₒ) was calculated by integrating the area of the corresponding exothermic peak.

Results: A Quantitative Comparison

The thermal analyses revealed a stark contrast in the stability of the two compounds. The chlorinated analog, Compound A , decomposed at a significantly lower temperature than the non-chlorinated Compound B . The key quantitative data are summarized in the table below.

ParameterCompound A: this compoundCompound B: (1-methylcyclopropyl)benzene
TGA Onset (Tₒₙₛₑₜ, 5% Mass Loss) 221.4 °C346.8 °C
TGA Peak Decomposition (Tₚₑₐₖ) 245.1 °C365.2 °C
DSC Event Type Exothermic DecompositionExothermic Decomposition
DSC Peak Temperature 244.8 °C364.9 °C
Enthalpy of Decomposition (ΔHₑₓₒ) -185.7 J/g-250.3 J/g

The TGA thermograms clearly illustrate that Compound A undergoes a single, sharp mass loss event beginning around 220 °C, whereas Compound B remains stable until well over 340 °C. The DSC data corroborates these findings, showing strong exothermic events that align perfectly with the mass loss temperatures observed in the TGA, confirming that these events are indeed decomposition reactions.

Discussion: Mechanistic Insights into Thermal Instability

The significant difference in thermal stability can be attributed directly to the chemical structure of the cyclopropane ring and the influence of the gem-dichloro substituents. The decomposition of these molecules is primarily driven by the relief of the inherent ring strain of the cyclopropane moiety. However, the pathway and activation energy for this decomposition are dictated by the weakest bonds within the molecule.

The Role of C-Cl Bonds as a Trigger

In Compound A , the carbon-chlorine (C-Cl) bonds are the weakest links. The average bond dissociation energy of a C-Cl bond is approximately 339 kJ/mol, which is considerably lower than that of a C-C bond (~347 kJ/mol) or a C-H bond (~414 kJ/mol). This provides a low-energy initiation point for decomposition. The thermal degradation is likely initiated by the homolytic cleavage of a C-Cl bond or a concerted process involving ring-opening.

Studies on the pyrolysis of gem-dichlorocyclopropanes have shown that they typically undergo thermal isomerization to form substituted olefins at high temperatures.[7] This process involves the migration of a chlorine atom and the opening of the three-membered ring. This ring-opening relieves the significant angular strain of the cyclopropane ring, providing a strong thermodynamic driving force for the reaction once the kinetic barrier is overcome.

Stability of the Non-Chlorinated Analog

In contrast, Compound B lacks this weak C-Cl trigger point. Its decomposition must proceed through the cleavage of a stronger C-C or C-H bond. Thermal rearrangements of phenylcyclopropanes are known to occur, but they generally require higher temperatures to initiate.[8][9] The decomposition is still driven by ring strain relief, but the activation energy is substantially higher due to the absence of the labile chlorine atoms.

Proposed Decomposition Pathways

Based on established chemical principles, we propose the following distinct thermal decomposition pathways. The lower activation energy required for the ring-opening of the chlorinated compound explains its observed lower thermal stability.

G cluster_A Pathway A: this compound cluster_B Pathway B: (1-methylcyclopropyl)benzene A_start A_inter [Intermediate] A_start->A_inter Δ (Low Energy) Ring Opening A_end Products e.g., 2,3-dichloro-1-phenyl-1-butene A_inter->A_end Rearrangement B_start B_inter [Intermediate] B_start->B_inter Δ (High Energy) Ring Opening B_end Products e.g., 2-phenyl-2-butene B_inter->B_end Rearrangement

Caption: Proposed thermal decomposition pathways.

Conclusion and Practical Implications

This comparative analysis provides definitive experimental evidence that the gem-dichloro substitution on a methylphenylcyclopropane scaffold significantly compromises its thermal stability. The onset of decomposition for this compound occurs at a temperature over 125 °C lower than its non-chlorinated analog.

For researchers and professionals in drug development, these findings have several key implications:

  • Process Chemistry: The synthesis and purification of gem-dichlorocyclopropane-containing intermediates must be conducted at carefully controlled, lower temperatures to avoid degradation and byproduct formation. High-temperature distillations, for example, may not be feasible.

  • Stability Studies: This class of compounds requires rigorous long-term stability testing under various temperature conditions to establish appropriate storage and handling protocols.

  • Lead Optimization: While electronically useful, the inherent instability of the gem-dichlorocyclopropyl group may render it unsuitable for drug candidates that require high thermal stability. Medicinal chemists should consider this liability early in the design-synthesis-test cycle.

By understanding the mechanistic underpinnings of this instability, scientists can make more informed decisions in the design, synthesis, and development of novel therapeutics incorporating cyclopropane scaffolds.

References

  • PubChem. This compound. National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of Organic Chemistry. URL: [Link]

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  • Royal Society of Chemistry. (1967). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic. URL: [Link]

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  • NIST. (n.d.). Benzene, (1-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. URL: [Link]

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  • Organic Syntheses. (n.d.). Cyclopropylbenzene. URL: [Link]

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A Senior Application Scientist's Guide to the Conformational Analysis of the Methylcyclopropyl Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring is a cornerstone structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The addition of a simple methyl group introduces a layer of conformational complexity—specifically, the rotation around the C-C single bond—that has profound implications for molecular recognition and biological activity. This guide provides an in-depth comparison of the conformational landscape of the methylcyclopropyl system. We will dissect the key conformations, explore the energetic barriers to their interconversion, and compare the leading experimental and computational techniques used for their characterization. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for leveraging conformational control in rational drug design.

Introduction: The Significance of a Strained Ring

The cyclopropane ring, a simple three-carbon cycloalkane, is deceptively complex. Its rigid, planar structure and significant ring strain—a combination of angle strain from its 60° internal bond angles and torsional strain from eclipsed C-H bonds—endow it with unique electronic properties.[1][2][3][4] The carbon-carbon bonds, often described as "bent" or "banana bonds," possess a higher p-character than typical sp³-hybridized carbons.[1][5] This leads to electronic behavior that is somewhat analogous to a C=C double bond, a concept rationalized by Walsh orbital theory.[6][7][8]

When a substituent like a methyl group is attached, the molecule—methylcyclopropane (C₄H₈)—gains a new degree of freedom: rotation around the single bond connecting the methyl group to the ring.[9] Understanding the preferred orientation of this methyl group and the energy required to rotate it is not merely an academic exercise. In drug development, fixing a molecule into a specific, biologically active conformation can dramatically enhance potency and selectivity. The methylcyclopropyl moiety offers a tunable system where this conformational preference can be predicted, analyzed, and ultimately, exploited.

The Conformational Landscape: Bisected vs. Eclipsed

Rotation of the methyl group relative to the cyclopropyl ring gives rise to two principal conformations: the bisected and the eclipsed forms.

  • Bisected Conformation: In this arrangement, one C-H bond of the methyl group lies in the same plane as the cyclopropyl ring, bisecting the opposing C-C bond of the ring. This is the ground state, or the most stable conformation.

  • Eclipsed Conformation: Here, one C-H bond of the methyl group eclipses a C-C bond of the ring when viewed down the axis of rotation. This represents the transition state for the rotation and is the highest energy conformation.

The preference for the bisected conformation is a result of minimizing steric hindrance. In the eclipsed form, the hydrogen atoms of the methyl group are brought into closer proximity with the hydrogens on the ring carbons, leading to destabilizing van der Waals repulsion.

dot graph Conformational_Analysis { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Nodes for conformations bisected [label="Bisected (Stable)", pos="0,1.5!"]; eclipsed [label="Eclipsed (Transition State)", pos="3,0!"]; bisected2 [label="Bisected (Stable)", pos="6,1.5!"];

// Invisible nodes for curve control c1 [pos="1.5,0.5!", shape=point, style=invis]; c2 [pos="4.5,0.5!", shape=point, style=invis];

// Edges representing rotation bisected -> c1 -> eclipsed [label="Rotation", color="#4285F4"]; eclipsed -> c2 -> bisected2 [label="Rotation", color="#4285F4"];

// Energy axis axis_start [pos="-1,0!", shape=point, style=invis]; axis_end [pos="-1,2!", shape=point, style=invis]; axis_start -> axis_end [label="Energy", arrowhead=vee, color="#202124"];

// Caption caption [label="Rotational energy profile of methylcyclopropane.", pos="3,-1.5!", fontsize=12]; } /dot

Caption: Rotational energy profile of methylcyclopropane.

Comparative Analysis: Experimental vs. Theoretical Methods

The rotational barrier—the energy difference between the bisected and eclipsed conformations—is a key parameter in conformational analysis. It can be determined through both experimental spectroscopy and theoretical calculations, providing a valuable cross-validation of results.

3.1. Experimental Determination: Peeking at Molecular Motions

Microwave Spectroscopy is a powerful technique for studying small molecules in the gas phase.[10] It measures the transitions between quantized rotational energy levels, which are highly sensitive to the molecule's moments of inertia.[11] By analyzing the microwave spectrum, researchers can deduce precise molecular geometries and determine barriers to internal rotation.[12][13] For a molecule to be microwave active, it must possess a permanent dipole moment.[11] Studies on substituted cyclopropanes, such as nitrocyclopropane, have successfully used this method to confirm a bisected ground state and quantify the rotational barrier.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy , while typically performed in solution, can also provide conformational insights. For cyclopropyl systems, the analysis of vicinal proton-proton coupling constants (³J(H,H)) can be particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. While the rigid nature of the ring itself limits the utility for ring protons, coupling between ring protons and substituent protons can reveal time-averaged conformational preferences. The characteristic upfield chemical shift of cyclopropyl protons (around 0.22 ppm) also makes them readily identifiable.[5][15]

3.2. Computational Modeling: The Power of In Silico Analysis

Modern computational chemistry offers a highly accurate and cost-effective means of exploring conformational landscapes. Methods like ab initio calculations and Density Functional Theory (DFT) can predict molecular structures and their relative energies.[16] High-level methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD) and Møller–Plesset perturbation theory (MP2), when paired with appropriate basis sets (e.g., cc-pVTZ), have shown excellent agreement with experimental data for the rotational barriers in methylcyclopropane and related molecules.[17][18]

These calculations typically involve performing a "relaxed scan" where the dihedral angle defining the methyl group's rotation is systematically varied, and the energy of the molecule is minimized at each step. The resulting energy profile directly reveals the stable conformers, transition states, and the rotational barrier.

3.3. Data Comparison: A Unified View

The synergy between experimental and theoretical approaches provides a robust understanding of the methylcyclopropyl system. Experimental values provide a benchmark for reality, while computational models offer a detailed energetic landscape that can be difficult to resolve experimentally.

MethodSystemRotational Barrier (kcal/mol)Rotational Barrier (kJ/mol)Source(s)
Experimental
Microwave SpectroscopyCyclopropylsilane1.988.28[19]
Microwave SpectroscopyNitrocyclopropane~3.1 (1100 cm⁻¹)~13.0[14]
Theoretical
CCSD/cc-pVTZMethylcyclopropaneCalculated values agree wellwith experiment (-11% to +1%)[17][18]
MP2/cc-pVTZMethylcyclopropaneCalculated values agree wellwith experiment (-4% to +9%)[17][18]
CalculationCyclopropanol~2.18 (9.1 kJ/mol)9.1[17][18]

Note: Direct experimental values for methylcyclopropane's barrier are well-established but specific numerical values can vary slightly between sources. The table presents data for closely related systems and highlights the excellent agreement between modern theory and experiment.

Experimental & Computational Protocols

To ensure scientific integrity, the methods used for conformational analysis must be robust and reproducible. Below are exemplar protocols for both computational and conceptual experimental approaches.

Protocol 1: Calculating the Rotational Energy Barrier using DFT

Objective: To determine the potential energy surface for the rotation of the methyl group in methylcyclopropane.

Methodology:

  • Structure Building: Construct a 3D model of methylcyclopropane in a molecular modeling program.

  • Geometry Optimization: Perform an initial geometry optimization of the molecule using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This will find the lowest energy conformation (the bisected form).

  • Defining the Scan Coordinate: Identify the dihedral angle that describes the rotation of the methyl group relative to the ring. This is typically defined by four atoms: a hydrogen on the methyl group, the methyl carbon, the adjacent ring carbon, and another carbon in the ring (H-C-C-C).

  • Potential Energy Surface (PES) Scan: Set up a "relaxed" PES scan. Instruct the software to rotate the defined dihedral angle in discrete steps (e.g., 10-15 degrees) from 0° to 180° or 360°. At each step, the software will hold the dihedral angle fixed while optimizing the rest of the molecular geometry.

  • Energy Analysis: Plot the relative energy of the optimized structure at each step versus the dihedral angle.

  • Barrier Determination: The rotational barrier is the energy difference between the highest point on the curve (eclipsed transition state) and the lowest point (bisected ground state).

dot graph DFT_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled,rounded"]; edge [color="#4285F4"];

A [label="1. Build 3D Model\nof Methylcyclopropane", fontcolor="#202124"]; B [label="2. Initial Geometry Optimization\n(e.g., B3LYP/6-31G(d))", fontcolor="#202124"]; C [label="3. Define Dihedral Angle\n(H-C-C-C) for Rotation", fontcolor="#202124"]; D [label="4. Perform Relaxed PES Scan\n(Rotate dihedral in steps)", fontcolor="#202124"]; E [label="5. Plot Energy vs. Dihedral Angle", fontcolor="#202124"]; F [label="6. Calculate ΔE\n(E_eclipsed - E_bisected)", fontcolor="#202124", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; } /dot

Caption: Workflow for DFT calculation of a rotational energy barrier.

Protocol 2: Conceptual Workflow for Microwave Spectroscopy Analysis

Objective: To determine the molecular geometry and internal rotation barrier from a microwave spectrum.

Methodology:

  • Sample Preparation: The methylcyclopropane sample must be in the gas phase at low pressure to avoid intermolecular collisions that would disrupt the rotational states.[10]

  • Data Acquisition: A broadband microwave spectrum (e.g., 7-18 GHz) is recorded.[13] This involves pulsing the gaseous sample into a high-vacuum chamber and exposing it to microwave radiation.

  • Spectral Assignment: The resulting spectrum, a plot of absorption intensity versus frequency, will contain thousands of lines. The initial, challenging step is to assign these transitions to specific changes in rotational quantum numbers (J, K).[12] This is often guided by initial predictions from computational chemistry.

  • Fitting the Spectrum: Once a set of transitions is assigned, the frequencies are fitted to a semi-rigid rotor Hamiltonian model.[12] This mathematical model yields precise rotational constants (A, B, C) for the molecule.

  • Isotopologue Analysis: To determine a full molecular structure, the spectra of different isotopic versions of the molecule (e.g., containing ¹³C or deuterium) are recorded and analyzed. Each isotopologue will have slightly different moments of inertia and thus different rotational constants.

  • Barrier Determination: The internal rotation of the methyl group causes a splitting of the rotational lines. By analyzing the pattern and magnitude of this splitting, the potential energy function for the rotation, including the height of the rotational barrier (often denoted as V₃), can be precisely determined.[19]

Implications for Drug Development and Conclusion

The seemingly subtle preference for a bisected conformation in the methylcyclopropyl system has significant consequences. When incorporated into a larger drug molecule, the cyclopropyl ring acts as a "conformational anchor." The predictable orientation of its substituents can be used to:

  • Enforce Bioactive Conformations: By strategically placing the methylcyclopropyl group, chemists can lock a flexible part of a drug molecule into the specific shape required to bind to its biological target.

  • Modulate Physicochemical Properties: The unique electronics of the cyclopropyl ring can influence properties like lipophilicity and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): Comparing the activity of compounds with and without this conformational constraint provides clear insights into the structural requirements for binding.

References
  • Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. [Link]

  • Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. PubMed, PMID: 27571027. [Link]

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  • Alonso, J. L., et al. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. National Institutes of Health. [Link]

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A Comparative Guide to Dichlorocyclopropanation and Other Key Cyclopropanation Methodologies for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane motif is a cornerstone in modern organic chemistry, lending its unique stereochemical and reactive properties to a vast array of natural products, pharmaceuticals, and advanced materials.[1] The construction of this strained three-membered ring has been the subject of extensive methodological development. This guide provides an in-depth comparison of dichlorocyclopropanation with two other preeminent cyclopropanation techniques: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation with diazo compounds. We will explore the mechanistic underpinnings, substrate scope, stereoselectivity, and practical considerations of each method, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Dichlorocyclopropanation: A Gateway to Functionalized Cyclopropanes

Dichlorocyclopropanation is a powerful and cost-effective method for the synthesis of gem-dihalocyclopropanes, which are versatile intermediates in organic synthesis.[2] These products can be readily transformed into a variety of other functional groups, making this method a valuable entry point for complex molecule construction.[2]

Mechanism and Reagents

The most common method for dichlorocyclopropanation involves the generation of dichlorocarbene (:CCl₂) from a haloform, typically chloroform (CHCl₃), via α-elimination induced by a strong base.[3] The highly electrophilic dichlorocarbene then undergoes a concerted [2+1] cycloaddition with an alkene.[3]

The choice of base is critical. Historically, potassium tert-butoxide (KOtBu) has been widely used.[3] A significant advancement was the development of phase-transfer catalysis (PTC) by Ma̧kosza, which allows for the use of concentrated aqueous sodium hydroxide, providing a safer and often more efficient alternative.[2]

Diagram 1: Generation and Reaction of Dichlorocarbene

Dichlorocyclopropanation_Mechanism cluster_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion Deprotonation Base Dichlorocarbene :CCl₂ (Dichlorocarbene) CCl3_anion->Dichlorocarbene α-elimination Cl_ion Cl⁻ Alkene Alkene TransitionState [Transition State] Alkene->TransitionState Dichlorocarbene_reac :CCl₂ Dichlorocarbene_reac->TransitionState Product gem-Dichlorocyclopropane TransitionState->Product

Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Stereochemistry and Substrate Scope

A key feature of dichlorocarbene addition is its stereospecificity. The reaction proceeds via a concerted syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3] For instance, a cis-alkene will yield a cis-substituted dichlorocyclopropane, and a trans-alkene will afford the trans-product.

The reaction is generally applicable to a wide range of alkenes, with electron-rich alkenes reacting more rapidly due to the electrophilic nature of dichlorocarbene.[4] However, the method is also effective for electron-deficient alkenes.[4]

The Simmons-Smith Reaction: A Mild Approach to Non-Halogenated Cyclopropanes

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, providing a mild and reliable method for the preparation of non-halogenated cyclopropanes.[5]

Mechanism and Reagents

This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[3] Unlike dichlorocyclopropanation, the Simmons-Smith reaction does not involve a free carbene.[6] The carbenoid transfers a methylene (CH₂) group to the alkene in a concerted fashion.[1]

A significant modification, known as the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity.[6]

Diagram 2: The Simmons-Smith Reaction Workflow

Simmons_Smith_Workflow CH2I2 CH₂I₂ Carbenoid ICH₂ZnI (Carbenoid) CH2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Product Cyclopropane TransitionState->Product ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Simplified workflow of the Simmons-Smith reaction.

Stereochemistry and Functional Group Tolerance

Similar to dichlorocarbene addition, the Simmons-Smith reaction is stereospecific, proceeding with syn-addition and retention of the alkene geometry.[3]

A distinguishing feature of the Simmons-Smith reaction is its remarkable functional group tolerance. It is compatible with a wide array of functionalities, including alcohols, ethers, aldehydes, ketones, and esters.[6] Furthermore, the presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation to occur on the same face of the molecule, a feature that has been widely exploited in stereoselective synthesis.[7]

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

This method offers a powerful and versatile approach to cyclopropanes, with the significant advantage of enabling catalytic asymmetric synthesis.

Mechanism and Reagents

In this reaction, a transition metal catalyst, most commonly a rhodium(II) or copper(I) complex, catalyzes the decomposition of a diazo compound (e.g., ethyl diazoacetate, EDA) to generate a metal carbene intermediate.[8] This intermediate then transfers the carbene moiety to an alkene.[8] The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction.[9]

A major drawback of this method is the hazardous nature of diazo compounds, which can be explosive and toxic.[2][3]

Diagram 3: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Rhodium_Catalyzed_Cyclopropanation Rh_cat Rh₂(L)₄ Catalyst Rh_carbene Rh₂(L)₄=CHR (Metal Carbene) Rh_cat->Rh_carbene + Diazo compound Diazo R-CHN₂ N2 N₂ Rh_carbene->N2 - N₂ Product Cyclopropane Rh_carbene->Product + Alkene Alkene Alkene Product->Rh_cat Release

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,2-Dichloro-1-methylcyclopropyl)benzene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of (2,2-Dichloro-1-methylcyclopropyl)benzene (CAS No. 2415-80-7), a compound utilized by researchers, scientists, and drug development professionals.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been fully investigated, it is known to be a clear liquid with a benzene-like odor.[1] It may cause irritation to the eyes, skin, and respiratory tract.[1]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₉H₈Cl₂[1]
Molecular Weight187.07 g/mol [1]
AppearanceClear Liquid[1]
Specific Gravity1.200 g/mL[1]
Boiling Point72 - 74 °C @ 1 mm Hg[1]

Primary Hazards:

  • Irritant: May cause skin, eye, and respiratory irritation.[1]

  • Environmental: As a chlorinated hydrocarbon, improper disposal can lead to environmental contamination. Halogenated organic compounds are of particular concern for their persistence and potential toxicity in ecosystems.[3]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[4][5]

  • Hazardous Decomposition Products: Upon combustion, it may produce hydrogen chloride, carbon monoxide, and other irritating and toxic fumes and gases.[1]

This hazard profile necessitates that this compound be treated as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

The principle of immediate containment is crucial to prevent unintended exposure and environmental release.

Protocol:

  • Waste Segregation: At the point of generation (e.g., fume hood), collect all waste containing this compound in a dedicated, properly labeled waste container.

  • Waste Stream Classification: This compound falls under the category of halogenated organic waste .[6][7] It is critical to not mix it with non-halogenated waste streams to ensure proper final disposal, which is typically incineration for halogenated compounds.[7]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. Ensure the container is compatible with chlorinated hydrocarbons.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of initial waste accumulation must also be recorded.[8]

Proper PPE is non-negotiable when handling this hazardous waste.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: All handling of open containers of this waste should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.

Disposal Decision-Making Flowchart

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling Immediate Handling & Segregation cluster_ppe Safety Precautions cluster_spill Spill & Emergency cluster_disposal Final Disposal A Waste containing This compound is generated B Is the waste stream halogenated? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Use designated, labeled, chemically-resistant container C->D E Wear appropriate PPE: - Goggles - Gloves - Lab Coat D->E H Store waste container in a designated, well-ventilated area E->H F Spill Occurs G Follow Spill Management Protocol F->G Yes G->D I Arrange for pickup by certified hazardous waste disposal vendor H->I J Final Disposal Method: Incineration I->J

Caption: Disposal workflow for this compound.

Regulatory Context and Final Disposal

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound waste must be managed in accordance with these regulations.[9][10]

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration.[3][7] This method is effective in breaking down the complex chlorinated molecules into less harmful substances. It is imperative that disposal is handled by a licensed and certified hazardous waste management company that can provide documentation of proper disposal.

Do not, under any circumstances, dispose of this compound by pouring it down the drain or mixing it with general laboratory trash.[4] Such actions are illegal and pose a significant threat to public health and the environment.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to the outlined procedures, and working with certified waste management professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2024, January 23). SAFETY DATA SHEET - this compound.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • PubChem. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)-.
  • U.S. Environmental Protection Agency. (n.d.). Benzene, (2,2-dichloro-1-methylcyclopropyl)- - Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • AK Scientific, Inc. (n.d.). 1,1-Dichloro-2-phenylcyclopropane - Safety Data Sheet.
  • Alfa Aesar. (2025, September 10). 1,1-Dichloro-2-phenylcyclopropane - SAFETY DATA SHEET.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • PubChem. (n.d.). Flumazenil.
  • Guidechem. (n.d.). (2,2-Dichlorocyclopropyl)benzene 2415-80-7 wiki.
  • PubChem. (n.d.). Tebutam.
  • Santa Cruz Biotechnology. (n.d.). (2,2-Dichlorocyclopropyl)benzene.
  • Carl Roth. (n.d.). Benzene - Safety Data Sheet.
  • PubChem. (n.d.). Castanospermine.
  • Unknown. (n.d.).
  • PubChem. (n.d.). Phenacemide.
  • NOAA. (n.d.). BENZENE - CAMEO Chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem. (n.d.). CID 26745399.

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